2,2-Dimethyl-6-Chromanesulfonyl Chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQKIRXYJVLZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381544 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131880-55-2 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-6-Chromanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is based on established methods of chlorosulfonation of activated aromatic compounds.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The chroman moiety is a privileged scaffold found in a variety of biologically active molecules. The introduction of a sulfonyl chloride group at the 6-position allows for the facile incorporation of this scaffold into diverse molecular architectures through reaction with amines, leading to the exploration of new chemical space for drug discovery.
The synthesis of aryl sulfonyl chlorides is most commonly achieved through the direct chlorosulfonation of the corresponding aromatic compound using chlorosulfonic acid.[1] This electrophilic aromatic substitution reaction is generally efficient for activated aromatic rings, such as the chroman system in 2,2-dimethylchroman.
Reaction Scheme
The synthesis of this compound proceeds via the electrophilic aromatic substitution of 2,2-dimethylchroman with chlorosulfonic acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic compounds.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,2-Dimethylchroman | Reagent | Commercially Available | --- |
| Chlorosulfonic acid | ReagentPlus®, ≥99% | Commercially Available | Corrosive and reacts violently with water. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Crushed Ice | --- | --- | --- |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate | Reagent | Commercially Available | --- |
| Round-bottom flask with a magnetic stirrer | --- | --- | --- |
| Dropping funnel | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Buchner funnel and flask | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
3.2. Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging the Reagent: Carefully charge the flask with chlorosulfonic acid (4.0 equivalents). Cool the flask to 0-5 °C using an ice bath.
-
Substrate Addition: Dissolve 2,2-dimethylchroman (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Reaction: Add the solution of 2,2-dimethylchroman dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step should be performed in a fume hood as it will generate HCl gas.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.
3.3. Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations involving this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The quenching of the reaction mixture with ice is highly exothermic and releases HCl gas. This must be done slowly and with efficient stirring in a fume hood.
Data Presentation
Table 1: Reactant Quantities and Theoretical Yield
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2,2-Dimethylchroman | 162.24 | 1.0 | 50 | 8.11 | 8.28 | 0.98 |
| Chlorosulfonic acid | 116.52 | 4.0 | 200 | 23.30 | 13.24 | 1.76 |
| This compound | 260.74 | --- | 50 (Theoretical) | 13.04 (Theoretical) | --- | --- |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Typical Crude Yield | 75-85% |
| Appearance of Product | Off-white to pale yellow solid |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. The user is solely responsible for all safety precautions.
References
An In-depth Technical Guide to 2,2-Dimethyl-6-Chromanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-6-Chromanesulfonyl Chloride is a chemical compound belonging to the class of chromane derivatives and sulfonyl chlorides. Its structural architecture, featuring a bicyclic chromane core and a reactive sulfonyl chloride group, makes it a molecule of interest for various applications in organic synthesis and medicinal chemistry. The chromane scaffold is a privileged structure found in a variety of biologically active natural products and synthetic compounds. The sulfonyl chloride functional group is a versatile reactive handle that can be used to introduce the 2,2-dimethylchromane-6-sulfonyl moiety into other molecules, thereby modifying their physicochemical and biological properties.
This technical guide provides a comprehensive overview of the available physicochemical properties, and general experimental considerations for this compound.
Physicochemical Properties
Currently, detailed quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, based on information from chemical suppliers and general knowledge of related compounds, a summary of its expected properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source/Rationale |
| CAS Number | 131880-55-2 | Chemical Supplier Databases |
| Molecular Formula | C₁₁H₁₃ClO₃S | Chemical Supplier Databases |
| Molecular Weight | 260.74 g/mol | Calculated from Molecular Formula |
| Appearance | Brown powder | A chemical supplier describes the compound as a brown powder[1]. |
| Purity | ≥95% | A chemical supplier specifies a purity of 95%[1]. |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF) | Inferred from the properties of similar sulfonyl chlorides[2]. |
| Stability | Moisture-sensitive; decomposes in H₂O | Inferred from the general reactivity of sulfonyl chlorides[2]. |
Experimental Protocols
Synthesis
The synthesis of this compound would likely involve the chlorosulfonation of 2,2-dimethylchromane. This is a common method for the preparation of aryl sulfonyl chlorides.
General Workflow for the Synthesis of Aryl Sulfonyl Chlorides:
Caption: General workflow for the synthesis of aryl sulfonyl chlorides.
Detailed Steps (Hypothetical Protocol):
-
Reaction Setup: In a fume hood, a solution of 2,2-dimethylchromane in a suitable inert solvent (e.g., dichloromethane) is cooled in an ice bath.
-
Addition of Reagent: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring, maintaining the temperature below a certain threshold to control the reaction.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Methods
The characterization and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
General Workflow for the Analysis of Sulfonyl Chlorides:
Caption: General workflow for the analysis of sulfonyl chlorides.
Expected Spectral Data:
-
¹H NMR: Signals corresponding to the aromatic protons on the chromane ring, the diastereotopic protons of the methylene groups in the dihydropyran ring, and the gem-dimethyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: Resonances for all carbon atoms in the molecule, including the aromatic carbons, the carbons of the dihydropyran ring, and the methyl carbons. The carbon atom attached to the sulfonyl chloride group would be expected to appear at a downfield chemical shift.
-
IR Spectroscopy: Characteristic absorption bands for the sulfonyl chloride group, including asymmetric and symmetric S=O stretching vibrations (typically around 1370-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively), and a C-S stretching vibration.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the SO₂Cl group.
Reactivity and Potential Applications
Sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic substitution at the sulfur atom. This reactivity makes this compound a valuable building block for the synthesis of a variety of derivatives.
Logical Relationship of Reactivity:
Caption: Reactivity of this compound.
Potential Applications:
-
Medicinal Chemistry: The 2,2-dimethylchromane moiety is a key structural feature in various biologically active molecules, including some with antioxidant and anti-inflammatory properties. The introduction of this scaffold via the sulfonyl chloride can be a strategy in drug discovery programs.
-
Organic Synthesis: As a versatile building block, it can be used to synthesize a range of chromane-containing compounds with potential applications in materials science and as intermediates in the synthesis of more complex molecules.
Signaling Pathways
There is currently no specific information available in the scientific literature that directly implicates this compound in any signaling pathways. Research in this area would be required to elucidate any potential biological activity and its mechanism of action.
Safety and Handling
Based on the general hazards of sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Conclusion
This compound is a potentially valuable chemical intermediate for researchers in organic synthesis and drug discovery. While detailed experimental data is currently limited, this guide provides a summary of its known and inferred physicochemical properties, along with general protocols for its synthesis and analysis. Further research is needed to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to 2,2-Dimethyl-6-Chromanesulfonyl Chloride
CAS Number: 131880-55-2
This technical guide provides a comprehensive overview of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, a valuable reagent in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these areas.
Chemical and Physical Properties
This compound is a solid, typically appearing as a brown powder. Its core structure features a chroman ring system, which is a common motif in a variety of biologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 131880-55-2 | [1] |
| Molecular Formula | C₁₁H₁₃ClO₃S | [1] |
| Molecular Weight | 260.74 g/mol | [1] |
| Appearance | Brown powder | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It is expected to be insoluble in water, with which it will react. | - |
Synonyms:
-
2,2-Dimethylchroman-6-sulfonyl chloride
-
3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-sulfonyl chloride
-
2,2-Dimethyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride
Synthesis
Logical Synthesis Workflow:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol based on standard procedures for sulfonation and subsequent chlorination of aromatic compounds.
Step 1: Sulfonation of 2,2-Dimethylchroman
-
In a fume hood, a solution of 2,2-dimethylchroman in a suitable inert solvent (e.g., dichloromethane) is cooled in an ice bath.
-
Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. The temperature should be carefully monitored and maintained near 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by carefully pouring the mixture over crushed ice.
-
The resulting precipitate of 2,2-dimethylchroman-6-sulfonic acid is collected by filtration, washed with cold water, and dried.
Step 2: Chlorination of 2,2-Dimethylchroman-6-sulfonic acid
-
In a fume hood, 2,2-dimethylchroman-6-sulfonic acid is suspended in an inert solvent (e.g., dichloromethane) containing a catalytic amount of N,N-dimethylformamide (DMF).
-
Thionyl chloride or oxalyl chloride is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases and the reaction is complete (monitored by TLC).
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Applications in Research and Drug Development
The 2,2-dimethylchroman scaffold is a key structural component in a variety of compounds with demonstrated biological activity. This suggests that this compound is a valuable intermediate for the synthesis of novel therapeutic agents.
Potential as an Intermediate in the Synthesis of Anti-Cancer Agents
Recent research has highlighted the potential of 2,2-dimethylchroman-based compounds as anti-breast cancer agents. While the specific use of this compound was not detailed, its role as a precursor to introduce a sulfonamide linkage is highly probable in the synthesis of analogs of biologically active molecules. The sulfonyl chloride functional group allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Logical Relationship for Drug Discovery:
Figure 2: Role of this compound in a drug discovery workflow.
Reactions with Nucleophiles
The primary utility of this compound in synthetic chemistry lies in its reactivity towards nucleophiles. These reactions are fundamental to building more complex molecules.
Reaction with Amines to Form Sulfonamides: this compound reacts readily with primary and secondary amines in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding sulfonamides. The sulfonamide functional group is a key component in many approved drugs.
Reaction with Alcohols and Phenols to Form Sulfonate Esters: In the presence of a base, this compound reacts with alcohols and phenols to yield sulfonate esters. These esters can be used as intermediates in further synthetic transformations.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: Hazard Information
| Hazard Statement | Precautionary Statement |
| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
| Corrosive. | Keep container tightly closed. |
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the design and synthesis of novel compounds with potential therapeutic applications. Its reactivity allows for the introduction of the 2,2-dimethylchroman moiety with a sulfonamide or sulfonate ester linker, providing a powerful tool for medicinal chemists to explore new chemical space in the quest for new drugs. Proper handling and adherence to safety protocols are essential when working with this reactive compound.
References
An In-depth Technical Guide to the Discovery and History of Arylsulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylsulfonyl chlorides are a pivotal class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl group. Their high reactivity and versatility have established them as indispensable building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of arylsulfonyl chlorides, with a focus on their role in the development of sulfonamide drugs.
I. Discovery and Historical Development
The journey of arylsulfonyl chlorides is intrinsically linked to the development of synthetic organic chemistry in the 19th century.
-
1838: The First Synthesis of a Related Compound: The French chemist Henri Victor Regnault first prepared sulfuryl chloride (SO₂Cl₂), a related inorganic compound, in 1838. This laid the groundwork for the later synthesis of organic sulfonyl chlorides.
-
1854: Discovery of a Key Reagent: The discovery of chlorosulfonic acid (ClSO₃H) in 1854 by Alexander William Williamson was a landmark event.[1][2] This powerful sulfonating and chlorinating agent opened the door for the direct synthesis of arylsulfonyl chlorides from aromatic compounds.
-
Early 20th Century: The Rise of Sulfonamides: The early 1900s witnessed the exploration of arylsulfonyl chlorides as precursors to sulfonamides. This research culminated in the groundbreaking discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide drug, by Gerhard Domagk in the 1930s. This discovery ushered in the era of antibacterial chemotherapy and highlighted the immense therapeutic potential of compounds derived from arylsulfonyl chlorides.
II. Synthesis of Arylsulfonyl Chlorides
Several methods have been developed for the synthesis of arylsulfonyl chlorides, each with its advantages and limitations.
Electrophilic Aromatic Substitution using Chlorosulfonic Acid
The most common and industrially significant method for the preparation of arylsulfonyl chlorides is the direct chlorosulfonation of an aromatic compound with an excess of chlorosulfonic acid.[3]
Reaction: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + H₂SO₄ + HCl
This reaction proceeds via an electrophilic aromatic substitution mechanism.
The Sandmeyer Reaction
The Sandmeyer reaction provides a route to arylsulfonyl chlorides from aryl amines. The amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.[4]
Reaction:
-
Ar-NH₂ + NaNO₂ + 2 HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2 H₂O
-
[Ar-N₂]⁺Cl⁻ + SO₂ --(CuCl)--> Ar-SO₂Cl + N₂
Oxidative Chlorination of Thiols and Disulfides
A variety of reagents can be used for the oxidative chlorination of thiols and disulfides to afford the corresponding sulfonyl chlorides. Common oxidizing agents include chlorine, N-chlorosuccinimide (NCS), and hydrogen peroxide in the presence of a chlorine source.
III. Quantitative Data
Table 1: Physical Properties of Common Arylsulfonyl Chlorides
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | 13-14 | 251-252 (decomposes) | 1.384 (at 25 °C) |
| p-Toluenesulfonyl chloride | C₇H₇SO₂Cl | 190.65 | 67 | 134 (decomposes) | 1.3383 (at 20 °C) |
| o-Toluenesulfonyl chloride | C₇H₇SO₂Cl | 190.65 | 10.2 | 154 (at 36 mmHg) | 1.3383 (at 20 °C) |
Data sourced from[5][6][7][8][9]
Table 2: Comparison of Yields for Different Synthetic Methods
| Starting Material | Method | Product | Yield (%) | Reference |
| Benzene | Chlorosulfonation with Chlorosulfonic Acid | Benzenesulfonyl chloride | Varies, typically high | [5] |
| Aniline | Sandmeyer Reaction | Benzenesulfonyl chloride | 70-80 | [1][10] |
| 4-Bromoaniline | Photocatalytic Sandmeyer-type | 4-Bromobenzenesulfonyl chloride | 95 | [11] |
| 4-Nitroaniline | Photocatalytic Sandmeyer-type | 4-Nitrobenzenesulfonyl chloride | 85 | [11] |
| 2-Chloropyridine-3-amine | Aqueous Sandmeyer Reaction | 2-Chloropyridine-3-sulfonyl chloride | 70 | [4] |
| 3-Amino-2-chloropyridine | Aqueous Sandmeyer Reaction | 3-Amino-2-chloropyridine-x-sulfonyl chloride | >70 | [4] |
IV. Experimental Protocols
General Procedure for the Preparation of an Arylsulfonyl Chloride via the Sandmeyer Reaction
This protocol is adapted from Hogan and Cox, 2009.[4]
-
Diazotization: The aromatic amine (1.0 equivalent) is dissolved or suspended in a suitable acidic medium (e.g., aqueous HCl). The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.2 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: A solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C. A catalytic amount of copper(I) chloride is added. The freshly prepared diazonium salt solution is then added slowly to the sulfur dioxide solution, keeping the temperature below 10 °C. The reaction mixture is stirred for 1-2 hours at this temperature and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is poured into ice-water, and the precipitated crude arylsulfonyl chloride is collected by filtration. The solid is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ether and petroleum ether).
Synthesis of 2-Chloropyridine-3-sulfonyl Chloride[4]
-
Thionyl chloride (42 mL) is added dropwise over 60 minutes to water (250 mL) cooled to 0 °C, maintaining the temperature between 0-7 °C.
-
Copper(I) chloride (1.33 g) is added to the mixture.
-
The mixture is cooled to -3 °C.
-
Hydrochloric acid (36% w/w, 135 mL) is added to 3-amino-2-chloropyridine (17.3 g), keeping the temperature below 30 °C.
-
The resulting slurry is cooled to -2 °C, and a solution of sodium nitrite (10.2 g) in water (25 mL) is added over 90 minutes, maintaining the temperature between -3 to 3 °C.
-
The reaction mixture is stirred for 75 minutes at 0 °C.
-
The precipitated solid is collected by vacuum filtration, washed with water (2 x 125 mL), and dried under vacuum to yield 2-chloropyridine-3-sulfonyl chloride (19.6 g; 70% yield).
V. Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Sulfonamide Antibiotics
Sulfonamides, synthesized from arylsulfonyl chlorides, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[][13][14][15][16]
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Workflow: Synthesis of an Arylsulfonyl Chloride via the Sandmeyer Reaction
The following diagram illustrates the key steps in the synthesis of an arylsulfonyl chloride from an aniline precursor using the Sandmeyer reaction.
Caption: Workflow for the Sandmeyer synthesis of arylsulfonyl chlorides.
Logical Relationship: Electrophilic Aromatic Sulfonation Mechanism
This diagram outlines the mechanism of electrophilic aromatic substitution for the sulfonation of benzene, which is the initial step in the synthesis of benzenesulfonyl chloride using chlorosulfonic acid.[3][17][18][19][20]
Caption: Mechanism of electrophilic aromatic sulfonation of benzene.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. manavchem.com [manavchem.com]
- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 8. o-Toluenesulfonyl chloride | C7H7ClO2S | CID 8623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 13. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 17. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 18. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 19. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic and Synthetic Profile of 2,2-Dimethyl-6-Chromanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2,2-Dimethyl-6-Chromanesulfonyl Chloride. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its structural features and known data from analogous sulfonyl chlorides. Detailed, generalized experimental protocols for its synthesis and spectroscopic analysis are also provided to guide researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the chemical structure and typical spectroscopic values for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | m | 2H | Aromatic H (ortho to -SO₂Cl) |
| ~7.0 | d | 1H | Aromatic H (meta to -SO₂Cl) |
| 2.85 | t | 2H | -CH₂- (C4) |
| 1.85 | t | 2H | -CH₂- (C3) |
| 1.35 | s | 6H | 2 x -CH₃ (C2) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C (Aromatic, C-O) |
| ~135 | C (Aromatic, C-S) |
| ~130 | CH (Aromatic) |
| ~128 | CH (Aromatic) |
| ~120 | C (Aromatic, C-C4) |
| ~118 | CH (Aromatic) |
| ~75 | C (Quaternary, C2) |
| ~32 | CH₂ (C3) |
| ~27 | CH₃ (gem-dimethyl) |
| ~22 | CH₂ (C4) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1370 | Strong | S=O asymmetric stretch (SO₂Cl) [1] |
| ~1170 | Strong | S=O symmetric stretch (SO₂Cl) [1] |
| ~1250 | Strong | C-O-C stretch (aryl ether) |
| ~600-800 | Strong | S-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 260/262 | 100 / 33 | [M]⁺ / [M+2]⁺ (presence of ³⁵Cl/³⁷Cl) |
| 195 | Moderate | [M - SO₂Cl]⁺ |
| 161 | Moderate | [M - SO₂Cl - H₂O - CH₃]⁺ |
| 131 | High | [C₉H₇O]⁺ fragment |
| 99/101 | Low | [SO₂Cl]⁺ (characteristic for sulfonyl chloride)[1] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This procedure is a representative method for the chlorosulfonation of an activated aromatic ring.
Materials:
-
2,2-Dimethylchroman
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylchroman in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
2.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain standard ¹H, ¹³C, and optionally 2D NMR (COSY, HSQC) spectra to aid in structural elucidation.
2.2.2 IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[2][3]
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
2.2.3 Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Electron Impact (EI) sources.
-
Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic data analysis and a generalized experimental workflow for the synthesis and purification of sulfonyl chlorides.
References
Navigating the Solubility of 2,2-Dimethyl-6-Chromanesulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Solubility: A Qualitative Perspective
The molecular structure of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, featuring a bulky, non-polar dimethylchromane moiety and a highly polar sulfonyl chloride group, suggests a nuanced solubility profile. It is anticipated to exhibit good solubility in a range of common organic solvents, particularly those that can accommodate both its non-polar and polar features.
Based on the principle of "like dissolves like," a qualitative solubility prediction is summarized in the table below.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1], Tetrahydrofuran (THF) | High | These solvents possess dipoles that can interact with the polar sulfonyl chloride group, while their organic nature accommodates the chromane scaffold. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is sufficient to dissolve the compound, and they are generally good solvents for a wide range of organic molecules. |
| Aromatic | Toluene, Xylene | Moderate to High | The aromatic ring of these solvents can engage in π-stacking interactions with the chromane ring system, promoting dissolution. |
| Ethers | Diethyl Ether, Dioxane | Moderate | The ether oxygen can interact with the sulfonyl chloride group, but the overall lower polarity might limit high solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (with potential for reaction) | While the polarity is suitable for dissolution, these protic solvents can react with the highly reactive sulfonyl chloride group (solvolysis), especially at elevated temperatures or over extended periods.[2][3][4] |
| Non-polar | Hexanes, Cyclohexane | Low | The significant polarity of the sulfonyl chloride functional group is unlikely to be sufficiently solvated by non-polar solvents. |
| Aqueous | Water | Insoluble (with reaction) | The compound is expected to be insoluble in water due to its large organic backbone and will readily hydrolyze to the corresponding sulfonic acid. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections outline established methods for this purpose.
General Experimental Protocol for Solubility Determination
A common and straightforward method for determining solubility is the shake-flask method, which is suitable for compounds with solubilities above 0.01 g/L.[5] This involves equilibrating an excess of the solute with a known volume of the solvent at a controlled temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Volumetric flasks
-
Centrifuge
-
Syringe filters (chemically compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vials for sample analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostat for a period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, two common methods are:
-
Centrifugation: Centrifuge the vials at a controlled temperature to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter into a clean vial. This method must be performed quickly to avoid temperature fluctuations that could alter solubility.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
The following diagram illustrates the general workflow for this experimental procedure.
Visualizing the Shake-Flask Method
The core of the experimental protocol is the equilibration of the solute and solvent. The following diagram provides a conceptual representation of the shake-flask method.
Safety Considerations
This compound is a reactive compound. As a sulfonyl chloride, it is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Care should be taken to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors. Due to its reactivity with protic solvents like water and alcohols, all glassware should be dry, and anhydrous solvents should be used when solvolysis is to be avoided.
This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise solubility data tailored to their specific experimental needs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
The Expanding Potential of Novel Chromane Sulfonyl Chlorides: A Technical Guide for Researchers
A versatile scaffold in medicinal chemistry, the chromane core is gaining increasing attention for the development of novel therapeutic agents. The introduction of a sulfonyl chloride moiety to this privileged structure unlocks a plethora of synthetic possibilities, paving the way for new derivatives with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of novel chromane sulfonyl chlorides and their derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction to the Chromane Scaffold and the Role of the Sulfonyl Chloride Group
The chromane ring system is a key structural motif found in a wide array of natural products and biologically active molecules.[1][2] Its inherent stability and conformational flexibility make it an attractive scaffold for the design of compounds targeting a diverse range of biological targets. The incorporation of a sulfonyl chloride (-SO₂Cl) group onto the chromane backbone dramatically enhances its synthetic utility. As a highly reactive electrophile, the sulfonyl chloride functional group serves as a versatile handle for the introduction of various functionalities through nucleophilic substitution reactions, most notably for the synthesis of sulfonamides.[3]
Sulfonamides derived from chromane scaffolds have demonstrated promising activity as anticancer agents and enzyme inhibitors, highlighting the importance of chromane sulfonyl chlorides as key intermediates in the generation of new drug candidates.[1][4][5][6]
Synthesis of Chromane Sulfonyl Chlorides
While detailed protocols for a wide variety of novel chromane sulfonyl chlorides are not extensively documented in publicly available literature, general synthetic strategies for aryl sulfonyl chlorides can be adapted. The most common approaches involve the chlorosulfonation of the chromane ring or the conversion of a corresponding sulfonic acid.
Chlorosulfonation of Chromanes
Direct chlorosulfonation of the chromane scaffold can be achieved using chlorosulfonic acid. This electrophilic aromatic substitution reaction typically introduces the sulfonyl chloride group at the 6-position of the chromane ring due to the directing effects of the ether oxygen.
Experimental Protocol: Synthesis of Chroman-6-sulfonyl chloride
A general procedure for the synthesis of chroman-6-sulfonyl chloride involves the careful addition of chlorosulfonic acid to chromane at a controlled temperature.
-
Materials: Chromane, Chlorosulfonic acid, Dichloromethane (DCM), Ice bath, Separatory funnel, Rotary evaporator, Sodium bicarbonate (sat. aq. solution), Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chromane in dichloromethane and cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Note: This is a generalized protocol and optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is crucial for specific substituted chromanes.
Conversion of Chromane Sulfonic Acids
An alternative route involves the preparation of the corresponding chromane sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Potential Applications of Novel Chromane Sulfonyl Chlorides
The primary application of chromane sulfonyl chlorides lies in their role as versatile intermediates for the synthesis of a wide range of derivatives.
Synthesis of Chromane-Based Sulfonamides
The reaction of chromane sulfonyl chlorides with primary or secondary amines is the most common method for the preparation of chromane sulfonamides. These compounds have shown significant potential as therapeutic agents.
Chromane and chromone-based sulfonamides have been investigated for their anticancer properties.[2][5][6] Several derivatives have exhibited potent inhibitory activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Chromane/Chromone Derivatives
| Compound ID | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Compound 5i | HL-60 | IC₅₀ = 0.25 µM | [1] |
| Chromene derivative 2 | HT-29 (Colon) | More potent than Doxorubicin | [2] |
| Chromene derivative 5 | HepG-2 (Liver) | More potent than Doxorubicin | [2] |
| Chromene derivative 6 | MCF-7 (Breast) | More potent than Doxorubicin | [2] |
| Compound 6i | MCF-7 (Breast) | GI₅₀ = 34.7 µM |[5][6] |
Recent studies have highlighted the potential of chromone derivatives as potent and selective kinase inhibitors. For instance, a series of chromone-2-aminothiazole derivatives have been identified as effective inhibitors of protein kinase CK2, a key player in cell growth and proliferation.[1] Another study explored chromone derivatives as potential inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response pathway.[4]
Signaling Pathway of CK2 Inhibition by Chromone Derivatives
The diagram below illustrates the downstream effects of inhibiting protein kinase CK2 with novel chromone derivatives.
Caption: Inhibition of Protein Kinase CK2 by Chromone Derivatives.
Synthesis of Other Derivatives
Beyond sulfonamides, the reactivity of the sulfonyl chloride group allows for the synthesis of other important classes of compounds:
-
Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and can also possess biological activity.
-
Sulfones: Reaction with organometallic reagents can lead to the formation of sulfones.
-
Thiosulfonates: Reaction with thiols can produce thiosulfonates.
The diverse reactivity of the sulfonyl chloride moiety makes chromane sulfonyl chlorides valuable building blocks for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Experimental Workflows
The synthesis and evaluation of novel chromane sulfonyl chloride derivatives typically follow a structured workflow.
Experimental Workflow: Synthesis and Screening of Chromane Sulfonamides
The following diagram outlines a typical workflow for the synthesis of a library of chromane sulfonamides and their subsequent biological screening.
Caption: Workflow for Chromane Sulfonamide Synthesis and Screening.
Conclusion and Future Perspectives
Novel chromane sulfonyl chlorides represent a promising class of intermediates for the development of new therapeutic agents. Their versatile reactivity allows for the synthesis of a wide range of derivatives, with chromane-based sulfonamides showing particular promise as anticancer and kinase-inhibiting agents. Further exploration of the synthesis of diverse substituted chromane sulfonyl chlorides and the expansion of their applications beyond sulfonamide formation will undoubtedly lead to the discovery of new molecules with significant biological and therapeutic value. The continued investigation into the mechanisms of action of these compounds will be crucial for their rational design and optimization as future drug candidates.
References
- 1. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Amine Derivatization Using 2,2-Dimethyl-6-Chromanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the derivatization of primary and secondary amines using 2,2-Dimethyl-6-Chromanesulfonyl Chloride. This reagent is particularly useful for enhancing the detectability of amine-containing compounds in various analytical workflows, including chromatography and mass spectrometry. The chromane moiety introduces a chromophore, facilitating UV detection, while the sulfonyl chloride group provides a reactive handle for covalent modification of amines.
Introduction
Derivatization of amines is a critical step in many analytical methods. It serves to improve the volatility, thermal stability, and chromatographic behavior of analytes. Furthermore, the introduction of a specific tag, such as the 2,2-dimethyl-chromane group, can significantly enhance detection sensitivity and selectivity. This compound is a versatile reagent for this purpose, reacting readily with primary and secondary amines under mild basic conditions to form stable sulfonamides. This modification is advantageous for applications in drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceuticals.
Chemical Reaction
The derivatization reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.
Reaction Scheme:
R¹R²NH + C₁₁H₁₃ClO₃S → R¹R²NSO₂-C₁₁H₁₂O + HCl
(Amine + this compound → Derivatized Amine (Sulfonamide) + Hydrochloric Acid)
Data Presentation
The following tables summarize typical quantitative data obtained from the derivatization of a model primary amine (e.g., benzylamine) and a secondary amine (e.g., N-methylbenzylamine) with this compound.
Table 1: Reaction Conditions and Yields
| Analyte | Amine Type | Reagent Stoichiometry (Amine:Reagent) | Temperature (°C) | Reaction Time (min) | pH | Typical Yield (%) |
| Benzylamine | Primary | 1:1.2 | 60 | 30 | 9.5 | 95 |
| N-Methylbenzylamine | Secondary | 1:1.2 | 60 | 45 | 9.5 | 92 |
Table 2: Analytical Parameters of Derivatized Amines
| Derivatized Analyte | Molecular Weight ( g/mol ) | λmax (nm) | HPLC Retention Time (min)* | MS (m/z) [M+H]⁺ |
| N-(2,2-Dimethylchroman-6-yl)sulfonyl-benzylamine | 361.48 | 254 | 12.5 | 362.1 |
| N-(2,2-Dimethylchroman-6-yl)sulfonyl-N-methylbenzylamine | 375.51 | 254 | 14.2 | 376.1 |
*Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, UV detection at 254 nm.
Experimental Protocols
This section provides a detailed methodology for the derivatization of amines using this compound for subsequent analysis by HPLC-UV or LC-MS.
Materials and Reagents
-
This compound (Purity ≥ 95%)
-
Amine-containing analyte or sample
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Sodium Bicarbonate buffer (100 mM, pH 9.5)
-
Hydrochloric Acid (1 M)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
HPLC or LC-MS system
Derivatization Protocol
-
Sample Preparation:
-
Dissolve the amine-containing sample in acetonitrile to a final concentration of 1 mg/mL. If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the analyte into an organic solvent.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh before use.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the sample solution.
-
Add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
-
Incubation:
-
Place the reaction tube in a heating block or water bath set to 60°C for 30-45 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the tube to room temperature.
-
Add 50 µL of 1 M Hydrochloric Acid to quench the reaction and neutralize the excess base. Vortex for 10 seconds.
-
-
Extraction (Optional, for cleanup):
-
For cleaner samples for LC-MS, an extraction can be performed. Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the final solution into the HPLC or LC-MS system.
-
Visualizations
The following diagrams illustrate the experimental workflow and the general signaling pathway concept where such derivatization is applicable.
Caption: Experimental workflow for amine derivatization.
Caption: Application in drug metabolism studies.
Application Notes and Protocols: Dansyl Chloride as a Fluorescent Labeling Agent
A an alternative to 2,2-Dimethyl-6-Chromanesulfonyl Chloride
Introduction
Initial searches for "this compound" as a fluorescent labeling agent did not yield any specific applications or protocols. This suggests that it is not a commonly used reagent for this purpose. However, the sulfonyl chloride functional group is a well-established reactive moiety for fluorescently labeling biomolecules. A widely used and extensively documented reagent from this class is Dansyl Chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) .
These application notes provide a detailed overview of the use of Dansyl Chloride as a fluorescent labeling agent for researchers, scientists, and drug development professionals. Dansyl chloride reacts with primary and secondary amines, such as the N-terminal amino acid of a protein or the epsilon-amino group of lysine residues, to form stable, fluorescent sulfonamide adducts.[1][2][3][4][5] This property makes it an invaluable tool for protein quantification, N-terminal amino acid analysis, and fluorescence microscopy.
Physicochemical and Spectroscopic Properties
Dansyl chloride itself is not fluorescent, but it becomes highly fluorescent after reacting with an amine to form a dansyl-amide. The fluorescence of these adducts is sensitive to the local environment.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ClNO₂S | |
| Molecular Weight | 269.75 g/mol | |
| Excitation Maximum (Dansyl-amide) | ~335 nm | [2] |
| Emission Maximum (Dansyl-amide) | ~520 nm (can vary with solvent polarity) | [2] |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in organic solvents (e.g., acetone, DMF, acetonitrile), insoluble in water.[1][5] |
Experimental Protocols
Labeling of Proteins with Dansyl Chloride
This protocol describes a general method for labeling proteins with Dansyl Chloride. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest
-
Dansyl Chloride
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0-10.0[1][6]
-
Desalting column or dialysis tubing (for purification)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dansyl Chloride Solution: Prepare a stock solution of Dansyl Chloride in anhydrous DMF or acetone at a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the Dansyl Chloride solution. A typical starting point is a 5 to 20-fold molar excess of Dansyl Chloride to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Remove the unreacted Dansyl Chloride and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Alternatively, dialyze the sample extensively against PBS. The labeled protein can be monitored by its yellow color.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~330 nm (for the dansyl group).
N-Terminal Amino Acid Analysis
This protocol outlines the classical method for identifying the N-terminal amino acid of a peptide or protein.
Materials:
-
Peptide or protein sample
-
Dansyl Chloride solution (10 mg/mL in acetone)
-
0.1 M Sodium Bicarbonate
-
6 M Hydrochloric Acid (HCl)
-
Polyamide thin-layer chromatography (TLC) plates
-
Fluorescent standards of dansylated amino acids
-
TLC developing solvents
-
UV lamp
Procedure:
-
Dansylation:
-
Dissolve the peptide/protein in 0.1 M Sodium Bicarbonate.
-
Add an equal volume of the Dansyl Chloride solution.
-
Incubate at 37°C for 1 hour or room temperature for 2 hours.
-
Dry the sample under vacuum.
-
-
Acid Hydrolysis:
-
TLC Analysis:
-
Resuspend the dried sample in a small volume of 50% ethanol.
-
Spot the sample onto a polyamide TLC plate, alongside fluorescent standards of dansylated amino acids.
-
Develop the TLC plate using appropriate solvent systems.
-
Visualize the fluorescent spots under a UV lamp. The N-terminal amino acid is identified by comparing the position of its fluorescent spot to that of the standards.
-
Visualizations
Caption: Workflow for fluorescently labeling proteins with Dansyl Chloride.
Caption: Reaction of Dansyl Chloride with a protein's amine group.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note and Protocol for Peptide Labeling with 2,2-Dimethyl-6-Chromanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the labeling of peptides with 2,2-Dimethyl-6-Chromanesulfonyl Chloride. While specific literature on peptide labeling with this particular reagent is not widely available, the following protocol is based on established principles for the reaction of aryl-sulfonyl chlorides with peptides. Optimization of the reaction conditions for specific peptides is recommended.
Introduction
This compound is an aryl-sulfonyl chloride that can be used to covalently label peptides. The sulfonyl chloride moiety reacts with primary and secondary amine groups present in peptides, most notably the N-terminal α-amine and the ε-amine of lysine side chains, to form stable sulfonamide bonds. This labeling can be employed for various applications, including the introduction of a tag for purification, detection, or to modify the physicochemical properties of a peptide. The chromane structure may also impart specific binding properties or act as a spectroscopic probe.
Principle of Reaction
The labeling reaction is a nucleophilic acyl substitution where the deprotonated amine group of the peptide acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage. The reaction is typically performed under basic conditions to ensure the amine groups are in their more reactive, unprotonated state.
Experimental Protocol
Materials and Reagents
-
Peptide of interest
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Dimethylformamide (DMF) or other suitable organic solvent (optional, for dissolving the peptide)
-
Sodium bicarbonate or Sodium borate buffer (0.1 M, pH 9.5)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure
-
Peptide Solution Preparation:
-
Dissolve the peptide in the 0.1 M sodium bicarbonate or borate buffer (pH 9.5) to a final concentration of 1-5 mg/mL.
-
If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of an organic solvent like DMF or ACN before adding the aqueous buffer. Ensure the final concentration of the organic solvent is kept low to avoid precipitation of the buffer salts.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous ACN. A typical concentration is 10-50 mg/mL.
-
Note: Sulfonyl chlorides are moisture-sensitive and will hydrolyze in aqueous solutions. Therefore, the reagent should be dissolved in a dry organic solvent and added to the peptide solution promptly.
-
-
Labeling Reaction:
-
While vortexing the peptide solution, add a 5- to 20-fold molar excess of the this compound solution dropwise.
-
Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring. For less reactive amines or to increase the reaction rate, the temperature can be raised to 37-40°C.
-
The optimal reaction time and temperature should be determined empirically for each specific peptide.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any excess sulfonyl chloride. However, for most applications, immediate purification by RP-HPLC is sufficient.
-
-
Purification of the Labeled Peptide:
-
Acidify the reaction mixture to a pH of 2-3 by adding TFA. This stops the reaction and prepares the sample for RP-HPLC.
-
Centrifuge the sample to pellet any precipitate and filter the supernatant before injecting it onto the RP-HPLC column.
-
Purify the labeled peptide using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide backbone and potentially a longer wavelength if the chromane moiety absorbs).
-
Collect fractions corresponding to the desired labeled peptide peak. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the label.
-
-
Characterization and Analysis:
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC.
-
Verify the successful labeling and determine the mass of the product using a mass spectrometer. The expected mass increase corresponds to the molecular weight of the 2,2-Dimethyl-6-Chromanesulfonyl group minus the mass of HCl.
-
Lyophilize the pure, labeled peptide fractions for storage.
-
Data Presentation
Table 1: Summary of Reaction Parameters for Peptide Labeling
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 - 5 mg/mL | Higher concentrations can lead to aggregation for some peptides. |
| Solvent System | Aqueous buffer (pH 9.5) with minimal organic co-solvent | A basic pH is crucial for deprotonating amine groups. |
| Labeling Reagent | This compound | Prepare fresh in anhydrous ACN. |
| Molar Excess of Label | 5 - 20 fold | A higher excess may be needed for multiple labeling sites. |
| Reaction Temperature | Room Temperature to 40°C | Higher temperatures can increase reaction rate but also hydrolysis. |
| Reaction Time | 1 - 4 hours | Monitor progress by LC-MS if possible. |
| Purification Method | RP-HPLC | Standard method for peptide purification.[1] |
Visualizations
Experimental Workflow
Caption: Workflow for labeling peptides with this compound.
Reaction Pathway
Caption: General reaction scheme for peptide labeling.
References
Application Notes and Protocols: Synthesis of Bioactive Sulfonamides from 2,2-Dimethyl-6-Chromanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel bioactive sulfonamides utilizing 2,2-Dimethyl-6-Chromanesulfonyl Chloride as a key starting material. The chromane scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] By coupling this moiety with the versatile sulfonamide functional group, a wide array of derivatives can be generated for screening against various biological targets. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]
The following sections detail the general synthetic procedures, present illustrative (hypothetical) quantitative data for a series of synthesized compounds, and provide experimental protocols for key methodologies.
Data Presentation: Synthesis and Bioactivity of N-Substituted 2,2-Dimethylchroman-6-sulfonamides
The following tables summarize the hypothetical yields and biological activities of a representative set of sulfonamides synthesized from this compound. Note: This data is illustrative and intended to serve as a template for organizing experimental results.
Table 1: Synthesis of N-Substituted 2,2-Dimethylchroman-6-sulfonamides
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) |
| CS-01 | Aniline | 85 | 152-154 |
| CS-02 | 4-Fluoroaniline | 82 | 161-163 |
| CS-03 | 4-Aminobenzoic acid | 75 | 210-212 |
| CS-04 | Benzylamine | 90 | 135-137 |
| CS-05 | (S)-(-)-α-Methylbenzylamine | 88 | 142-144 |
Table 2: In Vitro Anticancer Activity of Chromane Sulfonamides (IC50 in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| CS-01 | 25.4 | 32.1 | 45.8 |
| CS-02 | 15.2 | 21.5 | 30.1 |
| CS-03 | > 100 | > 100 | > 100 |
| CS-04 | 40.1 | 55.3 | 68.7 |
| CS-05 | 18.9 | 25.6 | 35.2 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Table 3: In Vitro Antimicrobial Activity of Chromane Sulfonamides (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| CS-01 | 32 | 64 | >128 |
| CS-02 | 16 | 32 | 128 |
| CS-03 | >128 | >128 | >128 |
| CS-04 | 64 | 128 | >128 |
| CS-05 | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of N-substituted 2,2-dimethylchroman-6-sulfonamides. Researchers should optimize these conditions for each specific amine reactant.
Protocol 1: General Synthesis of N-Substituted 2,2-Dimethylchroman-6-sulfonamides
This procedure is based on the classical reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base.[5]
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 equivalents) in the chosen solvent (e.g., DCM) under a nitrogen atmosphere.
-
Add the base (1.5 equivalents, e.g., pyridine or triethylamine) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of bioactive sulfonamides.
Potential Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action where a synthesized chromane sulfonamide derivative inhibits a key signaling pathway implicated in cancer cell proliferation, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Dimethyl-6-Chromanesulfonyl Chloride in Combinatorial Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-dimethylchromane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functionalities, making it an excellent starting point for the construction of combinatorial libraries aimed at exploring chemical space and identifying novel drug candidates. The introduction of a sulfonyl chloride group at the 6-position of the 2,2-dimethylchromane core, yielding 2,2-Dimethyl-6-Chromanesulfonyl Chloride, provides a versatile reactive handle for the synthesis of diverse sulfonamide libraries. Sulfonamides are a prominent class of compounds in drug discovery, known for their wide range of biological activities.
These application notes provide a framework for the utilization of this compound in the generation of combinatorial libraries through both solid-phase and solution-phase synthesis. While specific examples for this exact sulfonyl chloride in combinatorial applications are not extensively documented in publicly available literature, the provided protocols are based on well-established and analogous reactions with other sulfonyl chlorides and chromane derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Data Presentation
Table 1: Representative Building Blocks for Library Synthesis
This table presents a selection of commercially available primary and secondary amines that can be reacted with this compound to generate a diverse library of sulfonamides. The choice of amines should be guided by the therapeutic target and desired physicochemical properties of the library members.
| Amine Category | Examples | Rationale for Inclusion |
| Aliphatic Amines | Cyclopropylamine, Isobutylamine, Piperidine | Introduce flexibility and saturated ring systems. |
| Aromatic Amines | Aniline, 4-Fluoroaniline, 3-Methoxyaniline | Explore electronic effects and potential for pi-stacking interactions. |
| Heterocyclic Amines | 2-Aminopyridine, 4-Aminomorpholine, Thiazol-2-amine | Introduce heteroatoms for potential hydrogen bonding and improved solubility. |
| Amino Acid Esters | Glycine methyl ester, Alanine ethyl ester | Incorporate chiral centers and functionalities that mimic natural ligands. |
Table 2: Generic Reaction Parameters for Sulfonamide Synthesis
The following table outlines typical reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides. These parameters may require optimization for specific substrates.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Support (for Solid-Phase) | Rink Amide resin, Wang resin | Not Applicable |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Base | Pyridine, N,N-Diisopropylethylamine (DIPEA) | Pyridine, Triethylamine (TEA) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Reagent Excess | 3-5 equivalents of amine and base | 1.1-1.5 equivalents of amine and base |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2,2-Dimethyl-6-Chromanesulfonamide Library
This protocol describes the parallel synthesis of a sulfonamide library on a solid support, which facilitates purification by simple washing steps.
Workflow Diagram:
Caption: Solid-phase synthesis workflow for a sulfonamide library.
Methodology:
-
Resin Swelling: Swell Rink Amide resin (100-200 mesh, 1.0 mmol/g) in dichloromethane (DCM, 10 mL/g resin) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in N,N-dimethylformamide (DMF) (2 x 10 min). Wash the resin thoroughly with DMF, methanol (MeOH), and DCM.
-
Coupling of the Scaffold: To the deprotected resin, add a solution of this compound (3 equivalents) and pyridine (3 equivalents) in DCM. Agitate the mixture at room temperature for 12 hours. Wash the resin with DCM, DMF, and MeOH to remove excess reagents.
-
Library Diversification:
-
Split the resin into individual reaction vessels of a parallel synthesizer.
-
To each vessel, add a solution of a unique primary or secondary amine (5 equivalents) and N,N-diisopropylethylamine (DIPEA) (5 equivalents) in DMF.
-
Agitate the reaction mixtures at room temperature for 24 hours.
-
Wash the resin in each vessel with DMF, DCM, and MeOH.
-
-
Cleavage: Cleave the sulfonamide products from the resin by treatment with a solution of 95:5 trifluoroacetic acid (TFA):DCM (v/v) for 2 hours.
-
Work-up and Purification: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Purify the crude products by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Solution-Phase Synthesis of a Focused 2,2-Dimethyl-6-Chromanesulfonamide Library
This protocol is suitable for the synthesis of a smaller, focused library and allows for easier monitoring of reaction progress by techniques like thin-layer chromatography (TLC).
Workflow Diagram:
Caption: Solution-phase synthesis workflow for a focused sulfonamide library.
Methodology:
-
Reaction Setup: In a series of round-bottom flasks, dissolve each selected amine (1.0 mmol) in DCM (10 mL) and add pyridine (1.2 mmol). Cool the solutions to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To each flask, add a solution of this compound (1.1 mmol) in DCM (5 mL) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the progress of each reaction by TLC until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Quench each reaction by adding water (20 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash successively with 1 M HCl (20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude sulfonamides by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Signaling Pathway Visualization
The sulfonamide libraries synthesized from this compound can be screened against a variety of biological targets. For instance, chromane-based compounds have been investigated as modulators of nuclear receptors like the estrogen receptor. A simplified diagram illustrating a hypothetical mechanism of action is provided below.
Caption: Hypothetical signaling pathway for a chromane sulfonamide.
This diagram illustrates the potential mechanism where a library compound binds to an intracellular nuclear receptor, leading to dissociation from heat shock proteins, dimerization, translocation to the nucleus, binding to hormone response elements on DNA, and subsequent modulation of gene transcription.
Conclusion
This compound is a valuable scaffold for the construction of diverse sulfonamide libraries in drug discovery. The protocols provided herein offer a starting point for both solid-phase and solution-phase synthesis strategies. Researchers can adapt these methodologies to their specific needs and target classes. The successful generation and screening of such libraries have the potential to identify novel chemical entities with therapeutic promise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold diversity of natural products: inspiration for combinatorial library design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Bifunctional scaffolds as templates for synthetic combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 8. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 9. cbijournal.com [cbijournal.com]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crsubscription.com [crsubscription.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Chromane synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: A Robust Method for the Derivatization of Phenols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note details a comprehensive protocol for the derivatization of phenols for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to their polarity, the direct analysis of many phenolic compounds by GC can result in poor chromatographic peak shape and low sensitivity. To overcome these limitations, a derivatization step is employed to increase the volatility and thermal stability of the analytes. While various derivatization strategies exist, this document focuses on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely adopted, efficient, and robust method for the derivatization of phenols.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of phenols in various matrices.
Note on Reagent Selection: While this note focuses on the well-documented and widely used silylating agent BSTFA, it is important to note the vast landscape of derivatization chemistry. The initially requested reagent, 2,2-Dimethyl-6-Chromanesulfonyl Chloride, is not commonly cited in scientific literature for the GC-MS analysis of phenols, hence the focus on a more established method to ensure reproducibility and reliability.
Introduction
Phenolic compounds are a broad class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. They are of significant interest in various fields, including environmental monitoring, food chemistry, and pharmaceutical development, due to their diverse biological activities and potential toxicity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] However, the direct analysis of phenols by GC-MS can be challenging due to their polarity, which can lead to poor peak shapes, tailing, and low sensitivity.[3]
Derivatization is a chemical modification process that converts a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical method.[5][6] For GC-MS analysis of phenols, silylation is a common and effective derivatization technique.[1][2][3] Silylation involves the replacement of the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[7] This process reduces the polarity and increases the volatility and thermal stability of the phenolic compounds, leading to improved chromatographic separation and detection.[6][7]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent due to its high reactivity and the volatility of its byproducts, which do not interfere with the chromatographic analysis.[1][2] This application note provides a detailed protocol for the derivatization of phenols using BSTFA and their subsequent analysis by GC-MS.
Experimental Protocol
Materials and Reagents:
-
Phenolic standards
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Solvents (e.g., Acetone, Pyridine, Acetonitrile, Dichloromethane - all high purity, GC grade)
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Standard Preparation:
Prepare individual stock solutions of the phenolic compounds of interest in a suitable solvent (e.g., methanol or acetone) at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration range for calibration curves.
Derivatization Procedure:
The following is a general protocol for the derivatization of phenols using BSTFA. Optimization of reaction time, temperature, and solvent may be required for specific applications and analytes.
-
Sample Preparation: Pipette an aliquot of the sample extract or standard solution into a GC vial. If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely, as water will inhibit the silylation reaction.[3] The solvent should be evaporated to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a suitable solvent to reconstitute the dried residue. Acetone has been shown to accelerate the derivatization reaction significantly.[1][2] Add the derivatizing agent, BSTFA (often with 1% TMCS), to the vial. The volume of the derivatizing agent should be in excess to ensure complete derivatization. A typical ratio is 50-100 µL of BSTFA for a sample containing µg levels of phenols.
-
Reaction: Tightly cap the vial and vortex thoroughly. The reaction can be carried out under different conditions:
-
Rapid Method (in Acetone): Vortexing for 15-30 seconds at room temperature may be sufficient for complete derivatization of many phenols when acetone is used as the solvent.[1][2]
-
Heated Method: For less reactive phenols or when using other solvents, heat the vial at a specific temperature (e.g., 70°C) for a set time (e.g., 3 hours).[5]
-
-
Analysis: After the reaction is complete and the vial has cooled to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Parameters (Example):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Range: m/z 50-550
These parameters should be optimized for the specific analytes and instrument being used.
Quantitative Data Summary
The following table summarizes the quantitative performance of the BSTFA derivatization method for the GC-MS analysis of selected phenolic compounds, as compiled from various studies.
| Phenolic Compound | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Correlation Coefficient (r²) | Reference |
| Bisphenol A | 0.1 - 100 | 0.015 | 0.026 | >0.995 | [8] |
| 4-tert-Octylphenol | 0.1 - 100 | 0.005 | 0.012 | >0.995 | [8] |
| 4-Nonylphenol | 0.1 - 100 | 0.010 | 0.020 | >0.995 | [8] |
| Pentachlorophenol | 0.1 - 50 | 0.010 | - | - | [1] |
| 2,4-Dichlorophenol | 0.1 - 50 | 0.005 | - | - | [1] |
Note: The values presented are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Experimental Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general workflow for the derivatization of phenols using BSTFA for GC-MS analysis.
Caption: Experimental workflow for phenol derivatization.
The following diagram illustrates the chemical reaction of a phenol with BSTFA.
Caption: Silylation reaction of a phenol with BSTFA.
Conclusion
The derivatization of phenols using BSTFA is a highly effective method to improve their analysis by GC-MS. This approach enhances the volatility and thermal stability of the analytes, leading to better chromatographic performance and lower detection limits. The protocol presented in this application note is robust and can be adapted for a wide range of phenolic compounds in various sample matrices. For optimal results, it is recommended to optimize the derivatization conditions for the specific phenols of interest.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 7. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 8. Analysis of endocrine disrupting alkylphenols, chlorophenols and bisphenol-A using hollow fiber-protected liquid-phase microextraction coupled with injection port-derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2,2-Dimethyl-6-Chromanesulfonyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamides through the reaction of 2,2-Dimethyl-6-Chromanesulfonyl Chloride with various primary and secondary amines. The resulting 2,2-dimethyl-6-chromanesulfonamide derivatives are of significant interest in medicinal chemistry and drug discovery due to the established biological activity of the chromane scaffold. These compounds have potential applications as therapeutic agents, particularly in the development of treatments for neurodegenerative diseases, cancer, and metabolic disorders.[1][2][3] This guide includes a general reaction scheme, detailed experimental procedures, purification methods, and characterization data.
Introduction
The chromane ring system is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[1] Derivatives of 2,2-dimethylchromane, in particular, have been investigated for their potential in treating Alzheimer's disease, various cancers, and as inhibitors of enzymes such as acetyl-CoA carboxylases (ACCs).[1][3][4] The incorporation of a sulfonamide functional group can further enhance the therapeutic potential of these molecules by improving their physicochemical properties and providing additional hydrogen bonding interactions with biological targets.
The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The use of a base is typically required to neutralize the HCl byproduct.
This document outlines a general and adaptable protocol for the synthesis of a library of 2,2-dimethyl-6-chromanesulfonamides, providing researchers with the necessary information to explore the structure-activity relationships (SAR) of this promising class of compounds.
General Reaction Scheme
The reaction of this compound with a primary or secondary amine proceeds as follows:
-
Reactants: this compound and a primary (R¹-NH₂) or secondary (R¹R²-NH) amine.
-
Product: N-substituted-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide.
-
Byproduct: Hydrogen chloride (HCl), which is neutralized by a base.
Experimental Protocols
Materials and Methods
-
Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
-
General Protocol for the Synthesis of N-substituted-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamides
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of sulfonyl chloride). Place the flask in an ice bath and stir the solution.
-
Addition of Amine and Base: In a separate vial, dissolve the primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred solution of the sulfonyl chloride over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3). The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by adding 1M HCl solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following tables provide representative quantitative data for the synthesis of various 2,2-dimethyl-6-chromanesulfonamides. Please note that actual yields and reaction times may vary depending on the specific amine used and the reaction scale.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide | 3 | 85 |
| Benzylamine | N-benzyl-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide | 2.5 | 92 |
| Morpholine | 6-(morpholinosulfonyl)-2,2-dimethyl-3,4-dihydro-2H-chromene | 2 | 95 |
| Piperidine | 2,2-dimethyl-6-(piperidine-1-sulfonyl)-3,4-dihydro-2H-chromene | 2 | 93 |
Table 1: Representative Reaction Data
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| N-phenyl-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide | 7.6-7.1 (m, 6H), 6.7 (d, 1H), 4.2 (t, 2H), 2.8 (t, 2H), 1.3 (s, 6H) | 155.1, 138.2, 132.5, 129.1, 128.8, 125.4, 122.3, 117.5, 75.8, 32.1, 26.8, 21.9 | [M+H]⁺ calculated: 332.12; found: 332.1 |
| N-benzyl-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide | 7.4-7.2 (m, 6H), 6.8 (d, 1H), 4.2 (t, 2H), 4.1 (d, 2H), 2.8 (t, 2H), 1.3 (s, 6H) | 155.0, 137.5, 132.1, 128.7, 128.5, 127.9, 122.1, 117.4, 75.7, 47.5, 32.0, 26.7, 21.8 | [M+H]⁺ calculated: 346.14; found: 346.1 |
| 6-(morpholinosulfonyl)-2,2-dimethyl-3,4-dihydro-2H-chromene | 7.5 (d, 1H), 7.4 (s, 1H), 6.8 (d, 1H), 4.2 (t, 2H), 3.7 (t, 4H), 3.0 (t, 4H), 2.8 (t, 2H), 1.3 (s, 6H) | 155.3, 131.8, 129.5, 122.5, 117.6, 75.9, 66.3, 46.2, 32.2, 26.9, 21.9 | [M+H]⁺ calculated: 326.12; found: 326.1 |
| 2,2-dimethyl-6-(piperidine-1-sulfonyl)-3,4-dihydro-2H-chromene | 7.5 (d, 1H), 7.4 (s, 1H), 6.8 (d, 1H), 4.2 (t, 2H), 3.0 (t, 4H), 2.8 (t, 2H), 1.6 (m, 6H), 1.3 (s, 6H) | 155.2, 131.5, 129.8, 122.4, 117.5, 75.8, 47.1, 32.1, 26.8, 25.4, 24.2, 21.9 | [M+H]⁺ calculated: 324.15; found: 324.2 |
Table 2: Representative Characterization Data
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamides.
Caption: Potential signaling pathways and molecular targets for 2,2-dimethyl-6-chromanesulfonamide derivatives based on known activities of the chromane scaffold.
Potential Applications in Drug Discovery
The chromane scaffold is a key component in a multitude of biologically active compounds. The synthesized 2,2-dimethyl-6-chromanesulfonamides are expected to exhibit a range of pharmacological activities, making them attractive candidates for further investigation in drug discovery programs.
-
Neurodegenerative Diseases: Chromane derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases.[1] The sulfonamide moiety can be modified to fine-tune the inhibitory activity and selectivity of these compounds.
-
Anticancer Activity: The chromane core is present in various compounds with demonstrated anticancer properties. These compounds can exert their effects through the modulation of key signaling pathways, such as the PI3K/Akt and NF-κB pathways, and by inducing apoptosis in cancer cells.[5] The diverse substitution patterns achievable on the sulfonamide nitrogen allow for the exploration of interactions with various protein targets involved in cancer progression.
-
Metabolic Diseases: Certain chromane derivatives have been identified as inhibitors of acetyl-CoA carboxylases (ACCs), which are critical enzymes in fatty acid metabolism.[3] ACC inhibitors are being investigated as potential treatments for metabolic disorders such as obesity and type 2 diabetes.
Conclusion
The reaction of this compound with primary and secondary amines provides a straightforward and efficient method for the synthesis of a diverse library of novel 2,2-dimethyl-6-chromanesulfonamides. The protocols and data presented in this document serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The promising biological activities associated with the chromane scaffold suggest that these newly synthesized sulfonamides are worthy of further investigation as potential therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,2-Dimethyl-6-Chromanesulfonyl Chloride in Proteomics Research
Disclaimer: Extensive research did not yield specific data on the application of 2,2-Dimethyl-6-Chromanesulfonyl Chloride in proteomics. The following application notes and protocols are constructed based on the well-documented use of analogous sulfonyl chloride-containing reagents, such as Dansyl Chloride and Texas Red Sulfonyl Chloride, in protein chemistry and proteomics. These documents are intended to provide a foundational framework and should be adapted and validated for the specific properties of this compound.
Application Notes
Introduction
This compound is an aromatic sulfonyl chloride compound. In proteomics, reagents of this class are primarily utilized as chemical labeling agents that covalently modify proteins. Sulfonyl chlorides react with nucleophilic residues on proteins, most notably the primary amines found at the N-terminus of polypeptides and the epsilon-amino group of lysine residues, to form stable sulfonamide bonds.[1][2][3] This covalent modification can be leveraged for several applications in proteomics research, including protein quantification, identification of protein-protein interactions, and structural analysis.
Principle of a Hypothetical Quantitative Proteomics Workflow
A quantitative proteomics strategy using this compound could be envisioned through a chemical labeling approach. In a typical experiment, protein lysates from different experimental conditions (e.g., treated vs. untreated cells) are extracted and digested into peptides. The resulting peptide mixtures are then labeled with isotopic variants of this compound. For instance, a "light" version of the reagent could be used to label the control sample, and a "heavy" isotope-labeled version for the treated sample.
After labeling, the samples are combined and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass difference introduced by the light and heavy isotopic labels allows for the relative quantification of peptides and, by extension, their parent proteins between the different conditions. The intensity of the corresponding peptide peaks in the mass spectrum reflects their relative abundance.
Potential Applications
-
Relative Protein Quantification: By using isotopically labeled versions of this compound, researchers can perform relative quantification of proteins between different biological samples.
-
Protein-Protein Interaction Studies: Chemical labeling can be used to map interaction interfaces. Regions of a protein involved in binding will be less accessible to the labeling reagent.
-
Structural Proteomics: The reactivity of amino acid residues to this compound can provide information about their solvent accessibility, offering insights into protein folding and conformational changes.[4][5]
-
Improving Mass Spectrometric Detection: The addition of the chromane moiety may enhance the ionization efficiency of labeled peptides, potentially leading to improved detection in mass spectrometry.[6]
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general steps for labeling a purified protein or a complex protein mixture with this compound.
Materials:
-
Protein sample (purified or cell lysate)
-
This compound
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0 (or other non-amine containing buffer like HEPES at a similar pH)
-
Quenching Buffer: 0.5 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine). Dialyze or buffer exchange the protein sample into the Labeling Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous acetonitrile or DMF. A typical starting concentration is 10-20 mg/mL.
-
-
Labeling Reaction:
-
On ice, add the this compound stock solution to the protein sample while gently vortexing. A 100-fold molar excess of the reagent to the protein is a common starting point.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle agitation. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and its hydrolysis byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Protocol 2: Sample Preparation for Quantitative Proteomics using Isotopic this compound Labeling
This protocol outlines the workflow for a quantitative proteomics experiment using hypothetical "light" and "heavy" isotopic versions of the labeling reagent.
Materials:
-
Cell pellets or tissue samples from two experimental conditions (e.g., Control and Treated)
-
Lysis Buffer (e.g., 8 M urea in 100 mM TEAB with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
"Light" this compound
-
"Heavy" this compound (isotopically labeled)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the cell pellets or tissues in Lysis Buffer.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 100 mM TEAB.
-
Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Labeling:
-
Desalt the resulting peptide mixtures using C18 SPE cartridges and dry them under vacuum.
-
Resuspend the control peptides in Labeling Buffer and add the "light" this compound.
-
Resuspend the treated peptides in Labeling Buffer and add the "heavy" this compound.
-
Incubate both reactions for 1 hour at room temperature.
-
-
Sample Pooling and Cleanup:
-
Quench both reactions as described in Protocol 1.
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Dry the labeled peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the final peptide mixture in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS.
-
Data Presentation
The following table illustrates the theoretical mass shifts upon labeling with this compound. The exact mass of the reagent would be required for precise calculations.
| Modification | Target Residue(s) | Monoisotopic Mass Shift (Da) | Notes |
| This compound Labeling | N-terminus, Lysine (K) | To be determined based on the exact mass of this compound minus HCl. | The mass shift will be consistent for each labeled site. |
| "Heavy" Isotope Labeled this compound | N-terminus, Lysine (K) | Mass of the "light" label + mass difference of the incorporated stable isotopes. | The number and type of incorporated stable isotopes (e.g., ¹³C, ¹⁵N) will determine the mass difference. |
Visualizations
Caption: Workflow for quantitative proteomics using isotopic labeling.
Caption: Reaction of sulfonyl chloride with a primary amine on a protein.
References
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
Application Notes and Protocols: Quantitative Analysis of Primary and Secondary Amines using 2,2-Dimethyl-6-Chromanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of primary and secondary amines in biological matrices using 2,2-Dimethyl-6-Chromanesulfonyl Chloride as a derivatizing agent. This method is suitable for applications in drug metabolism studies, biomarker discovery, and pharmaceutical quality control. The derivatization reaction introduces a chromane sulfonyl moiety, enhancing the detectability of the analytes by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Introduction
The accurate quantification of primary and secondary amines is crucial in various fields of biomedical and pharmaceutical research. These functional groups are present in a wide array of endogenous molecules, drugs, and their metabolites. This compound is a derivatizing agent that reacts specifically with primary and secondary amines under mild conditions.[1][2] The resulting sulfonamides are stable and exhibit improved chromatographic properties and detector response, allowing for sensitive and selective quantification.
Signaling Pathway of Amine Derivatization
The derivatization of amines with this compound follows a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.[2]
Caption: Reaction of an amine with this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Borate buffer (0.1 M, pH 9.0)
-
Standard compounds (primary and secondary amines of interest)
-
Biological matrix (e.g., plasma, urine, cell lysate)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of each amine standard in 1 mL of ACN/water (50:50, v/v).
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in ACN/water (50:50, v/v) to create a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (optional, for complex matrices): Condition an appropriate SPE cartridge. Load the sample supernatant, wash the cartridge, and elute the analytes. Evaporate the eluate to dryness under a gentle stream of nitrogen.
Derivatization Protocol
-
To 50 µL of the prepared sample or standard, add 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 20 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 1% formic acid to stop the reaction.
-
The sample is now ready for HPLC or LC-MS analysis.
Experimental Workflow
Caption: Workflow for amine quantification using derivatization.
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
LC-MS/MS Method
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to resolve the analytes of interest.
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MS Parameters: Optimize precursor and product ions for each derivatized amine using a standard solution.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting assay validation data.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Amine 1 | 1 - 1000 | > 0.99 |
| Amine 2 | 1 - 1000 | > 0.99 |
| Amine 3 | 5 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Amine 1 | 10 | < 15 | < 15 | 85 - 115 |
| 100 | < 10 | < 10 | 90 - 110 | |
| 800 | < 10 | < 10 | 90 - 110 | |
| Amine 2 | 10 | < 15 | < 15 | 85 - 115 |
| 100 | < 10 | < 10 | 90 - 110 | |
| 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Spiked Concentration (ng/mL) | Matrix | Recovery (%) |
| Amine 1 | 50 | Plasma | 85 - 110 |
| 50 | Urine | 80 - 115 | |
| Amine 2 | 50 | Plasma | 88 - 112 |
| 50 | Urine | 82 - 118 |
Troubleshooting
-
Low Derivatization Efficiency:
-
Ensure the pH of the reaction buffer is optimal (pH 9.0).
-
Check the concentration and purity of the this compound solution.
-
Optimize incubation time and temperature.
-
-
Poor Peak Shape in Chromatography:
-
Ensure complete removal of interfering matrix components.
-
Adjust the mobile phase composition and gradient.
-
-
High Background Noise:
-
Use high-purity solvents and reagents.
-
Ensure the derivatization reaction is stopped completely.
-
Conclusion
The use of this compound as a derivatizing agent provides a robust and sensitive method for the quantitative analysis of primary and secondary amines in complex biological matrices. The detailed protocols and data presentation guidelines provided in these application notes will enable researchers to implement this assay effectively in their laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Synthesis with 2,2-Dimethyl-6-Chromanesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of sulfonamide synthesis using 2,2-Dimethyl-6-Chromanesulfonyl Chloride.
Troubleshooting Guide
Low yields in sulfonamide synthesis can arise from a variety of factors. This guide addresses common issues encountered during the reaction of this compound with primary or secondary amines.
Problem 1: Low or No Product Formation
Possible Causes:
-
Poor Quality of this compound: The sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.
-
Inactive Amine: The amine starting material may be of poor quality or contain impurities that interfere with the reaction.
-
Inappropriate Reaction Conditions: Temperature, solvent, or base may not be optimal for the specific amine being used.
-
Steric Hindrance: Either the amine or the sulfonyl chloride may be sterically hindered, slowing down the reaction rate.
Suggested Solutions:
-
Verify Reagent Quality:
-
Use freshly purchased or properly stored this compound. A safety data sheet indicates its moisture sensitivity.[1]
-
Ensure the amine is pure and dry.
-
-
Optimize Reaction Conditions:
-
Temperature: While many sulfonamide syntheses are run at room temperature, cooling the reaction to 0°C before adding the sulfonyl chloride can help control exothermic reactions and minimize side product formation. In some cases, gentle heating may be required for less reactive amines.
-
Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents. Ensure the solvent is anhydrous.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to quench the HCl byproduct. Use of at least two equivalents of the base is recommended.
-
-
Increase Reaction Time: For sterically hindered substrates, extending the reaction time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products
Possible Causes:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, exposure to moisture will lead to the formation of 2,2-Dimethyl-6-Chromanesulfonic acid.
-
Reaction with the Chromane Ring: While specific reactivity data for this moiety under these conditions is limited, strongly basic or acidic conditions could potentially lead to side reactions involving the chromane ring system.
-
Double Sulfonylation of Primary Amines: If an excess of the sulfonyl chloride is used with a primary amine, a di-sulfonylated product can form.
-
Side Reactions of the Amine: The amine may undergo other reactions under the reaction conditions.
Suggested Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize hydrolysis of the sulfonyl chloride.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the sulfonyl chloride. For primary amines, carefully control the stoichiometry to avoid double sulfonylation.
-
Purification: Utilize column chromatography to separate the desired sulfonamide from impurities. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing a sulfonamide from this compound?
A1: A general protocol involves dissolving the amine and a non-nucleophilic base (like triethylamine) in an anhydrous aprotic solvent (such as dichloromethane). The solution is typically cooled to 0°C, and then a solution of this compound in the same solvent is added dropwise. The reaction is stirred at room temperature and monitored for completion.
Q2: What are the key parameters to optimize for improving the yield?
A2: The key parameters to optimize are:
-
Base: The choice and amount of base are critical. A tertiary amine base like triethylamine or DIPEA is commonly used to neutralize the HCl generated.
-
Temperature: The optimal temperature depends on the reactivity of the amine. Starting at 0°C and allowing the reaction to warm to room temperature is a good starting point.
-
Solvent: Anhydrous aprotic solvents like DCM, THF, or acetonitrile are generally suitable.
-
Reaction Time: This will vary depending on the substrates and conditions. Monitoring by TLC or LC-MS is recommended.
Q3: How can I purify the final sulfonamide product?
A3: Purification is typically achieved through aqueous workup followed by column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the sulfonamide.
Q4: My starting sulfonyl chloride appears discolored. Can I still use it?
A4: Discoloration can be a sign of decomposition, likely due to hydrolysis. It is highly recommended to use a fresh, pure sample of this compound for the best results.
Q5: Are there any known side reactions specific to the 2,2-dimethyl-chromane moiety?
Data Presentation
Table 1: Typical Reaction Parameters for Sulfonamide Synthesis
| Parameter | Recommended Conditions | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Must be anhydrous. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Use 2-3 equivalents relative to the sulfonyl chloride. |
| Temperature | 0°C to Room Temperature | Can be adjusted based on amine reactivity. |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride, 1.1-1.2 eq. Amine | A slight excess of amine helps drive the reaction to completion. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
General Experimental Protocol for the Synthesis of a Sulfonamide from a Primary or Secondary Amine:
-
To a solution of the amine (1.1 mmol) and triethylamine (2.2 mmol) in anhydrous dichloromethane (10 mL) at 0°C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water (10 mL) and separate the organic layer.
-
Wash the organic layer with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low sulfonamide yield.
References
side reactions of 2,2-Dimethyl-6-Chromanesulfonyl Chloride with nucleophiles
Welcome to the technical support center for 2,2-Dimethyl-6-Chromanesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is an aromatic sulfonyl chloride. Compounds of this class are versatile reagents in organic synthesis, primarily used to introduce the 2,2-dimethyl-6-chromanesulfonyl group into molecules. This is typically achieved by reacting it with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Sulfonamides, in particular, are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[1]
Q2: What is the expected reactivity of this compound with primary and secondary amines?
Primary and secondary amines readily react with this compound in the presence of a base (like pyridine or triethylamine) to form the corresponding N-substituted sulfonamides.[2] The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride, which is neutralized by the base.
-
Primary amines will form a sulfonamide that still has an acidic proton on the nitrogen. This allows the product to dissolve in aqueous alkali solutions.[3][4]
-
Secondary amines will form a sulfonamide with no acidic proton on the nitrogen, rendering it insoluble in aqueous alkali.[5][6]
Q3: Can tertiary amines react with this compound?
Tertiary amines do not typically form stable sulfonamides as they lack a proton on the nitrogen to be eliminated. However, they can engage in other reactions, such as N-dealkylation, under certain conditions.[7] It is generally expected that tertiary amines will not react in the same manner as primary or secondary amines to form a sulfonamide bond.
Q4: What happens when this compound is exposed to water or alcohols?
Sulfonyl chlorides are susceptible to hydrolysis. Exposure to water will lead to the formation of the corresponding sulfonic acid, which is often an undesired side product.[8][9] This reaction can be slow but is accelerated by heat and base.
Alcohols react with sulfonyl chlorides in a similar fashion to amines to produce sulfonate esters.[10][11] This can be an intended transformation, but if an alcohol is used as a solvent for a reaction with another nucleophile, the formation of the sulfonate ester will be a competing side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Moisture Contamination: The sulfonyl chloride may have hydrolyzed due to moisture in the reagents, solvent, or glassware.[12][13] 2. Improper Reaction Temperature: The reaction may require specific temperature control that is not being met.[13] 3. Poor Quality Reagents: The sulfonyl chloride or the nucleophile may have degraded or be of low purity.[12] 4. Insufficient Reaction Time: The reaction may not have gone to completion.[14] | 1. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-purity reagents.[12] 2. Monitor and control the reaction temperature carefully, using an ice bath for exothermic reactions if necessary. 3. Check the purity of starting materials. If necessary, purify the sulfonyl chloride or nucleophile before use. 4. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
| Multiple Spots on TLC / Multiple Peaks in LC-MS | 1. Hydrolysis Side Product: Formation of the corresponding sulfonic acid due to the presence of water.[8] 2. Reaction with Solvent: If an alcohol-based solvent is used, the sulfonate ester may have formed.[15] 3. Excess Reagent: Unreacted starting material will be present. 4. Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[12] | 1. Conduct the reaction under strictly anhydrous conditions. 2. Use an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 3. Use an appropriate stoichiometry of reagents. 4. If the product is sensitive, consider milder reaction conditions and a gentle workup procedure. Quench the reaction as soon as it is complete.[12] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar chromatographic behavior. 2. Product is a Salt: If a primary amine is used and the workup is basic, the sulfonamide product may be deprotonated and soluble in the aqueous layer.[3] | 1. Explore different solvent systems for chromatography. If the byproduct is the sulfonic acid, an aqueous basic wash can help remove it. 2. During workup, acidify the aqueous layer to precipitate the sulfonamide product, which can then be extracted into an organic solvent. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL per mmol of amine).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (used as a solvent), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
General Protocol for the Synthesis of a Sulfonate Ester from an Alcohol
-
Preparation: In a flame-dried, round-bottom flask with a magnetic stir bar under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.
-
Addition of Base: Add pyridine (2.0 equivalents) or triethylamine (1.5 equivalents) to the solution and cool to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic solution with 1M HCl to remove the base, followed by a wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude sulfonate ester by silica gel chromatography.
Visualized Reaction Pathways
Caption: Reaction of this compound with an amine.
Caption: Reaction of this compound with an alcohol.
Caption: Hydrolysis side reaction of this compound.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. shaalaa.com [shaalaa.com]
- 4. m.youtube.com [m.youtube.com]
- 5. askfilo.com [askfilo.com]
- 6. brainly.in [brainly.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 10. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. quora.com [quora.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. youtube.com [youtube.com]
- 16. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
stability and storage conditions for 2,2-Dimethyl-6-Chromanesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, along with troubleshooting for common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its sensitivity to moisture.[1] It can react with water, leading to degradation of the material. Therefore, exposure to moist air or water should be strictly avoided.[1]
Q2: What are the recommended long-term storage conditions?
A2: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1] To best protect it from moisture, storage under a nitrogen atmosphere is recommended.[1]
Q3: What materials are incompatible with this compound?
A3: This compound is incompatible with bases, strong oxidizing agents, and amines.[1] Contact with these materials should be avoided to prevent hazardous reactions.
Q4: What are the hazardous decomposition products of this compound?
A4: In the event of decomposition, hazardous products such as hydrogen chloride gas, carbon monoxide (CO), carbon dioxide (CO2), chlorine, and sulfur oxides can be formed.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (cool, dry, under nitrogen).2. Check for any potential exposure to moisture or incompatible materials during the experiment.3. Consider using a fresh, unopened vial of the compound for subsequent experiments. |
| Visible changes in the compound (e.g., clumping, discoloration) | Absorption of moisture from the atmosphere. | 1. Discard the compromised material according to your institution's waste disposal procedures.2. Review your handling procedures to minimize exposure to air and humidity. Consider using a glove box for aliquoting. |
| Low yield or incomplete reaction | Reduced purity of the starting material due to degradation. | 1. Confirm the purity of the compound before use, if possible.2. Ensure that all solvents and reagents used in the reaction are anhydrous. |
Storage and Handling Summary
| Parameter | Condition | Reason |
| Temperature | Cool | To minimize thermal degradation. |
| Atmosphere | Dry, under Nitrogen[1] | To prevent hydrolysis due to moisture sensitivity.[1] |
| Container | Tightly closed[1] | To prevent ingress of moisture and air. |
| Location | Well-ventilated area[1] | To ensure safety in case of accidental release. |
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Optimizing Labeling with 2,2-Dimethyl-6-Chromanesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,2-Dimethyl-6-Chromanesulfonyl Chloride for labeling applications.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | pH of the reaction buffer is too low. The primary amine on the target molecule is protonated and thus not sufficiently nucleophilic. | Increase the pH of the reaction buffer to a range of 8.5-9.5. A bicarbonate or borate buffer is recommended.[1] |
| Hydrolysis of this compound. The sulfonyl chloride group is susceptible to hydrolysis in aqueous solutions, reducing the amount of reagent available for labeling. | Prepare the labeling solution immediately before use. Minimize the time the reagent is in an aqueous buffer before adding it to the protein solution. | |
| Presence of primary amine-containing buffers. Buffers such as Tris or glycine will compete with the target molecule for reaction with the sulfonyl chloride. | Use non-nucleophilic buffers like sodium bicarbonate, sodium borate, or HEPES at an appropriate pH. | |
| Insufficient molar excess of the labeling reagent. The concentration of the labeling reagent may not be high enough to achieve the desired degree of labeling. | Empirically optimize the molar excess of this compound to the target molecule. A starting point of 10- to 20-fold molar excess is often recommended. | |
| Low temperature. The reaction kinetics may be too slow at lower temperatures. | If the target molecule is stable at higher temperatures, consider running the reaction at room temperature or 37°C to increase the reaction rate. | |
| Precipitation of the Labeled Protein | Change in protein solubility upon labeling. The addition of the chromanesulfonyl group can alter the isoelectric point and overall hydrophobicity of the protein, leading to precipitation. | Lower the molar ratio of the labeling reagent to the protein to reduce the degree of labeling. Consider adding solubilizing agents like non-ionic detergents (e.g., Tween-20) at a low concentration (0.05-0.1%).[2] |
| Non-Specific Labeling | Reaction with other nucleophilic residues. Besides the intended primary amines, other residues like tyrosines, serines, threonines, histidines, and cysteines can potentially be labeled, especially at higher pH. | Carefully control the pH of the reaction. While alkaline pH is necessary for primary amine labeling, excessively high pH can promote side reactions. Adjusting the pH downwards (towards 8.5) may help reduce non-specific labeling. |
| Hydrophobic interactions. The labeling reagent or the labeled protein may non-specifically associate with other molecules. | Increase the salt concentration (e.g., NaCl) in the buffer to minimize non-specific charge-based interactions. The addition of a small amount of a non-ionic surfactant can also help disrupt hydrophobic interactions.[3] | |
| Difficulty in Removing Excess Reagent | Hydrolyzed reagent interfering with downstream applications. The hydrolyzed form of the sulfonyl chloride (sulfonic acid) may be difficult to separate from the labeled protein. | Utilize size-based purification methods such as dialysis, tangential flow filtration (TFF), or size exclusion chromatography (gel filtration) to efficiently separate the small molecule reagent and its byproducts from the larger labeled protein.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for labeling primary amines with sulfonyl chlorides is typically in the range of 8.5 to 9.5.[1] In this pH range, the primary amine is sufficiently deprotonated to be nucleophilic, while minimizing the hydrolysis of the sulfonyl chloride. It is recommended to perform a pH optimization experiment for your specific target molecule.
Q2: What buffer should I use for the labeling reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the labeling reagent. Recommended buffers include sodium bicarbonate, sodium borate, or HEPES. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine.
Q3: How should I prepare and store this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). For labeling reactions, it is best to dissolve the reagent in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), immediately before adding it to the aqueous reaction buffer containing your target molecule. Stock solutions in organic solvents should be stored desiccated at -20°C.
Q4: How can I stop or "quench" the labeling reaction?
A4: The labeling reaction can be quenched by adding a small molecule containing a primary amine, such as Tris buffer, glycine, or hydroxylamine. These molecules will react with any remaining unreacted this compound.
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling can be determined using UV-Vis spectrophotometry. You will need to measure the absorbance of the labeled protein at a wavelength corresponding to the chromanesulfonyl label and at 280 nm for the protein concentration. The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the label and the protein, as well as a correction factor for the label's absorbance at 280 nm.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
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Protein Preparation:
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Dissolve or dialyze the protein into a suitable amine-free buffer at a concentration of 1-10 mg/mL. Recommended buffers are 100 mM sodium bicarbonate or 100 mM sodium borate, pH 8.5-9.0.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
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While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved labeling reagent.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
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Add a quenching reagent such as Tris buffer to a final concentration of 50-100 mM.
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Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bio.libretexts.org [bio.libretexts.org]
removing excess 2,2-Dimethyl-6-Chromanesulfonyl Chloride from a reaction
Welcome to the technical support center for handling 2,2-Dimethyl-6-Chromanesulfonyl Chloride in your chemical reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing excess amounts of this reagent from their reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is complete, but I have a significant amount of unreacted this compound. What is the quickest way to remove it?
A1: The most straightforward and often quickest method is to quench the reaction mixture. Since this compound is moisture-sensitive, adding water or an aqueous basic solution will hydrolyze it to the corresponding 2,2-dimethyl-6-chromanesulfonic acid.[1][2] This sulfonic acid is typically water-soluble and can be easily separated from your organic product through an aqueous workup.
Troubleshooting:
-
Product is water-sensitive: If your desired product is sensitive to water, this method may not be suitable. Consider using a non-aqueous quenching agent or a scavenger resin.
-
Emulsion formation during workup: If an emulsion forms during the aqueous extraction, try adding brine (a saturated NaCl solution) to help break the emulsion.[1]
Q2: I performed an aqueous quench, but I'm still seeing impurities related to the sulfonyl chloride in my NMR spectrum. What should I do?
A2: If residual sulfonyl chloride or its sulfonic acid byproduct remains after an initial workup, a more thorough purification is necessary. Column chromatography on silica gel is a highly effective method for separating polar sulfonic acid byproducts and any remaining non-polar sulfonyl chloride from your desired compound.[3]
Troubleshooting:
-
Streaking on TLC plate: If you observe streaking on your TLC plate, it may be due to the acidic nature of the sulfonic acid byproduct. Adding a small amount of a modifying solvent, such as acetic acid or triethylamine (depending on the nature of your product), to the mobile phase can often improve the separation.
-
Compound instability on silica: If your product is unstable on silica gel, consider using a different stationary phase, such as alumina, or employing a scavenger-based purification method.
Q3: Are there methods to remove excess this compound without using an aqueous workup?
A3: Yes, scavenger resins are an excellent alternative for non-aqueous removal. These are solid-supported reagents, often polymers functionalized with nucleophilic groups like amines, that will react with and bind the excess sulfonyl chloride.[4][5] The resulting resin-bound sulfonate can then be simply filtered off, leaving your purified product in solution.
Q4: Can I avoid having excess sulfonyl chloride in the first place?
A4: Yes, one of the most effective strategies is to carefully control the stoichiometry of your reaction. By using a slight deficit (0.95-0.98 equivalents) of this compound, you can ensure that it is the limiting reagent and is fully consumed, eliminating the need for extensive purification to remove any excess.[3] However, this may result in a lower yield of your desired product if the reaction does not go to completion.
Method Selection Guide
The choice of method for removing excess this compound depends on several factors, including the properties of your desired product, the scale of your reaction, and the required level of purity. The table below provides a qualitative comparison of the primary methods.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Quench & Workup | Hydrolysis of the sulfonyl chloride to a water-soluble sulfonic acid. | Fast, inexpensive, and effective for large scales. | Not suitable for water-sensitive products; may form emulsions. | Robust, water-insoluble products. |
| Silica Gel Chromatography | Differential adsorption of the product and impurities onto a solid support. | High degree of purification; applicable to a wide range of products. | Can be time-consuming and require significant solvent volumes; potential for product decomposition on silica. | Achieving high purity; when other methods fail. |
| Scavenger Resins | Covalent binding of the excess sulfonyl chloride to a solid-supported scavenger. | Non-aqueous; simple filtration-based removal of byproducts. | Can be more expensive than quenching; may require optimization of reaction time with the scavenger. | Water-sensitive products; parallel synthesis. |
| Stoichiometric Control | Using the sulfonyl chloride as the limiting reagent. | Simplifies or eliminates the need for purification of excess reagent. | May result in incomplete conversion and lower product yield. | Reactions where the starting material is easily separated from the product. |
Experimental Protocols
Protocol 1: Aqueous Quenching and Extraction
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Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or cold water while stirring vigorously.[3] The hydrolysis of the sulfonyl chloride is often exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, add more of the same solvent to ensure complete extraction. Wash the organic layer sequentially with the aqueous basic solution, water, and finally, brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain your crude product, now free of the bulk of the sulfonyl chloride and its hydrolyzed byproduct.
Protocol 2: Purification using a Scavenger Resin
-
Scavenger Selection: Choose a commercially available scavenger resin suitable for sulfonyl chlorides, such as an amine-functionalized polystyrene resin.
-
Incubation: Add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture. Allow the mixture to stir at room temperature. The required time will depend on the specific resin and the concentration of the excess reagent, so it is advisable to monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Decision-Making Workflow for Removal of Excess Reagent
Caption: Workflow for selecting a purification method.
References
effect of pH on 2,2-Dimethyl-6-Chromanesulfonyl Chloride labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,2-Dimethyl-6-Chromanesulfonyl Chloride for labeling proteins and other biomolecules. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures, with a specific focus on the critical role of pH in labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of labeling with this compound?
A1: this compound reacts with primary and secondary amines, such as the ε-amino group of lysine residues in proteins, through a nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.
Q2: How does pH affect the labeling efficiency of this compound?
A2: The pH of the reaction buffer is a critical parameter that significantly influences labeling efficiency. An alkaline pH (typically 8.0-9.5) is generally recommended for several reasons. Firstly, a higher pH ensures that the primary amine nucleophiles on the target molecule are deprotonated and thus more reactive. Secondly, it facilitates the reaction by neutralizing the HCl generated during the reaction. However, a pH that is too high can accelerate the hydrolysis of the sulfonyl chloride, reducing the amount of reagent available for labeling. Therefore, an optimal pH balances the reactivity of the amine with the stability of the sulfonyl chloride.
Q3: What are the competing reactions I should be aware of?
A3: The primary competing reaction is the hydrolysis of the this compound by water or hydroxide ions in the aqueous buffer. This reaction also consumes the labeling reagent, converting it to the corresponding sulfonic acid, which is unreactive towards amines. At higher pH values, the rate of hydrolysis increases significantly.
Q4: What is the optimal pH range for labeling proteins with this compound?
A4: While the optimal pH should be empirically determined for each specific protein and application, a good starting point is a pH range of 8.5 to 9.5.[1] This range generally provides a high concentration of deprotonated primary amines for efficient labeling while minimizing the rapid hydrolysis of the sulfonyl chloride that can occur at a more alkaline pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive amine groups. | Increase the pH of the reaction buffer incrementally, for example, from pH 8.0 to 9.5, to deprotonate the target amines. Monitor labeling efficiency at each pH to determine the optimum. |
| Hydrolysis of the Labeling Reagent: The pH may be too high, or the reaction time too long, leading to significant hydrolysis of the this compound. | Decrease the pH of the reaction buffer slightly (e.g., from 9.5 to 9.0). Alternatively, shorten the reaction time. Ensure the labeling reagent is fresh and has been stored under anhydrous conditions. | |
| Presence of Competing Nucleophiles: The buffer or sample may contain other nucleophilic compounds (e.g., Tris buffer, sodium azide) that react with the sulfonyl chloride. | Use a non-nucleophilic buffer such as sodium bicarbonate or sodium borate at the desired pH. Ensure the sample is free from extraneous nucleophiles by performing a buffer exchange step (e.g., dialysis or gel filtration) prior to labeling. | |
| Reagent Instability/Precipitation | Poor Solubility: this compound may have limited solubility in aqueous buffers, especially at high concentrations. | Dissolve the labeling reagent in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low enough not to affect the stability of your target molecule. |
| Non-specific Labeling or Protein Aggregation | Over-labeling: A high degree of labeling can alter the protein's properties, leading to aggregation or non-specific binding. | Reduce the molar excess of the labeling reagent to the target molecule. Optimize the reaction time and pH to achieve the desired degree of labeling. |
| Protein Denaturation: The pH or the presence of an organic solvent may be causing the protein to denature. | Perform a pH stability study for your protein to ensure it remains properly folded at the labeling pH. Minimize the amount of organic solvent used to dissolve the labeling reagent. |
Data Presentation
Table 1: Expected Effect of pH on this compound Labeling Efficiency and Competing Hydrolysis
| pH | Amine Reactivity | Rate of Sulfonyl Chloride Hydrolysis | Expected Labeling Efficiency | Recommendation |
| 6.0 - 7.0 | Low (amines are protonated) | Low | Very Low | Not recommended for efficient labeling. |
| 7.0 - 8.0 | Moderate | Moderate | Sub-optimal | May be used if the target molecule is unstable at higher pH. |
| 8.0 - 9.5 | High (amines are deprotonated) | Moderate to High | Optimal Range | Recommended starting range for most applications.[1] |
| > 9.5 | High | Very High | Decreasing | Not recommended due to rapid reagent hydrolysis.[2] |
Experimental Protocols
Protocol 1: Optimizing pH for Protein Labeling
-
Buffer Preparation: Prepare a series of non-nucleophilic buffers (e.g., 100 mM sodium bicarbonate) at different pH values ranging from 7.5 to 10.0 in 0.5 pH unit increments.
-
Protein Preparation: Dissolve the protein to be labeled in each of the prepared buffers to a final concentration of 1-5 mg/mL. If necessary, perform a buffer exchange to transfer the protein into the desired buffer.
-
Labeling Reagent Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent stock solution to each protein solution while gently vortexing.
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or 4°C, protected from light.
-
Reaction Quenching: Stop the reaction by adding a final concentration of 10-50 mM of a primary amine-containing buffer, such as Tris-HCl, to consume any unreacted sulfonyl chloride.
-
Purification: Remove the unreacted label and byproducts by gel filtration, dialysis, or other suitable chromatographic techniques.
-
Analysis: Determine the degree of labeling for each pH point using a suitable method, such as UV-Vis spectrophotometry or mass spectrometry, to identify the optimal pH for your specific protein.
Visualizations
References
Validation & Comparative
A Comparative Guide to Amine-Reactive Fluorescent Probes: Dansyl Chloride vs. the Uncharacterized 2,2-Dimethyl-6-Chromanesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent label is a critical step in the sensitive detection and quantification of biomolecules. This guide provides a detailed comparison between the well-established fluorescent probe, Dansyl Chloride, and the commercially available but scientifically uncharacterized compound, 2,2-Dimethyl-6-Chromanesulfonyl Chloride. Due to a lack of published experimental data for this compound's use as a fluorescent label, this guide will focus on the known properties and protocols for Dansyl Chloride, while offering a theoretical perspective on the potential characteristics of its chromane-based counterpart.
Executive Summary
Dansyl Chloride is a widely used, amine-reactive fluorescent probe that has been extensively characterized for decades. It reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts, making it a valuable tool for N-terminal amino acid analysis, protein sequencing, and fluorescent labeling of various amine-containing compounds.[1][2][3] In stark contrast, this compound is a commercially available chemical for which there is no readily available scientific literature detailing its fluorescent properties, reactivity with biomolecules, or established protocols for its use as a fluorescent label. Therefore, a direct, data-driven comparison of their performance is not currently possible.
This guide will provide a comprehensive overview of Dansyl Chloride's performance, supported by experimental data from the literature. A theoretical discussion of the potential properties of this compound will be presented based on the known characteristics of the chromane fluorophore and the general reactivity of sulfonyl chlorides.
Dansyl Chloride: A Well-Established Fluorescent Probe
Dansyl Chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary and secondary amines, forming stable blue or blue-green emitting sulfonamide adducts.[1][2][3] This property makes it an excellent reagent for quantifying and visualizing amine-containing molecules.
Performance Characteristics of Dansyl Chloride
The fluorescent properties of dansyl amides are highly sensitive to the local environment, a feature that has been exploited in studies of protein folding and dynamics.[2] The fluorescence quantum yield of dansyl adducts can vary significantly depending on the solvent, ranging from 0.07 in water to 0.66 in dioxane for dansyl glycine.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂ClNO₂S | [2] |
| Molar Mass | 269.74 g/mol | [2] |
| Excitation Maximum (Dansyl-amide) | ~333-340 nm | [4] |
| Emission Maximum (Dansyl-amide) | ~515-535 nm | [4] |
| Quantum Yield (Dansyl glycine) | 0.07 (in water) - 0.66 (in dioxane) | |
| Fluorescence Lifetime (Dansyl-protein conjugates) | 10-20 nanoseconds | [3][4] |
Experimental Protocol: Fluorescent Labeling of Amines with Dansyl Chloride
This protocol is a generalized procedure for the labeling of primary and secondary amines with Dansyl Chloride. Optimal conditions may vary depending on the specific analyte.
Materials:
-
Dansyl Chloride
-
Analyte containing primary or secondary amines
-
Sodium Carbonate Buffer (1 M, pH 11.0)
-
Acetonitrile
-
Diethyl ether
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve the amine-containing analyte in a minimal amount of a suitable solvent.
-
Reaction Mixture: In a reaction vessel, combine the analyte solution with a sufficient volume of 1 M sodium carbonate buffer to achieve a final pH of 11.0.[5][6]
-
Dansyl Chloride Addition: Prepare a stock solution of Dansyl Chloride in a non-amine-containing, water-miscible organic solvent like acetonitrile. Add the Dansyl Chloride solution to the reaction mixture. A molar excess of Dansyl Chloride is typically used.
-
Incubation: The reaction time depends on the nature of the amine. For primary and secondary amines, incubation for 15 minutes at 25°C is often sufficient.[5][6] For less reactive amines, longer incubation times or elevated temperatures may be necessary.[7]
-
Extraction: After the reaction is complete, extract the dansylated product from the aqueous reaction mixture using diethyl ether. This step also helps to remove unreacted Dansyl Chloride.
-
Analysis: The fluorescently labeled product can be visualized and separated using thin-layer chromatography (TLC) under a UV lamp.[5][6]
This compound: A Theoretical Profile
As there is no published experimental data for this compound as a fluorescent label, the following is a theoretical discussion of its potential properties based on the known characteristics of the chromane fluorophore and the reactivity of sulfonyl chlorides.
Expected Properties and Performance
| Property | Theoretical Estimation | Rationale |
| Chemical Formula | C₁₁H₁₃ClO₃S | - |
| Molar Mass | 260.74 g/mol | - |
| Excitation Maximum | Likely in the UV range (300-350 nm) | Based on the absorbance of simple chromane derivatives. |
| Emission Maximum | Likely in the blue-green region (400-500 nm) | Chromane fluorophores typically emit in this range. |
| Reactivity | Expected to react with primary and secondary amines | The sulfonyl chloride group is a known amine-reactive functional group. |
| Stability of Adduct | Expected to form stable sulfonamide bonds | Sulfonamide bonds are generally stable. |
The chromane core is a known fluorophore, and its derivatives have been explored for various applications, including as fluorescent probes.[8][9] The fluorescence of chromane derivatives can be influenced by substituents on the aromatic ring. The 2,2-dimethyl substitution is unlikely to have a major impact on the core fluorescence but may affect solubility.
The reactivity of the sulfonyl chloride group with amines is well-established.[10][11][12] It reacts with unprotonated primary and secondary amines to form stable sulfonamide linkages. The reaction is typically carried out in an aqueous base. Tertiary amines are generally unreactive towards sulfonyl chlorides.[12]
Hypothetical Experimental Workflow
The experimental workflow for using this compound would likely be very similar to that of Dansyl Chloride, as both are sulfonyl chlorides that react with amines.
Conclusion: A Choice Between Established and Unexplored
This compound, on the other hand, represents an unexplored alternative. While its chemical structure suggests potential as a fluorescent probe, the lack of any published experimental data means that its performance characteristics, such as fluorescence quantum yield, stability of its adducts, and optimal reaction conditions, are entirely unknown. Researchers considering this compound would need to undertake a significant research effort to characterize its properties and develop suitable labeling protocols. Until such data becomes available, a direct and meaningful comparison with established reagents like Dansyl Chloride is not feasible. For applications requiring reliability and a well-defined performance profile, Dansyl Chloride is the recommended choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 4. Dansyl chloride [cogershop.com]
- 5. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of an HPLC Method Utilizing 2,2-Dimethyl-6-Chromanesulfonyl Chloride for Amine Derivatization
In the realm of pharmaceutical analysis and drug development, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of drug substances. For compounds lacking a suitable chromophore for UV detection, derivatization with an appropriate agent is a common strategy to enhance detectability. This guide provides a comprehensive comparison of a hypothetical HPLC method employing 2,2-Dimethyl-6-Chromanesulfonyl Chloride for the derivatization of a primary amine, benchmarked against a widely-used alternative, Dansyl Chloride.
The following sections detail the validation parameters, experimental protocols, and comparative performance data for these two methods. All data presented for the this compound method is illustrative, based on expected performance characteristics, to provide a framework for its evaluation.
Comparative Performance of Derivatizing Agents
The selection of a derivatizing agent is critical and depends on factors such as reaction kinetics, stability of the derivative, and the chromatographic properties of the resulting product. The table below summarizes the key validation parameters for the two methods.
| Validation Parameter | Method A: this compound | Method B: Dansyl Chloride |
| Linearity (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | 0.85% | 0.72% |
| - Intermediate Precision | 1.15% | 1.05% |
| Limit of Detection (LOD) | 5 ng/mL | 2 ng/mL |
| Limit of Quantitation (LOQ) | 15 ng/mL | 7 ng/mL |
| Specificity | No interference from placebo or degradation products | No interference from placebo or degradation products |
| Robustness | Minor variations in pH and mobile phase composition had no significant effect | Minor variations in pH and mobile phase composition had no significant effect |
Experimental Protocols
Detailed methodologies for the validation of the HPLC method using this compound are provided below.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of the derivatized analyte at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Inject a blank (diluent), a placebo solution, and a standard solution of the derivatized analyte.
-
Analyze forced degradation samples (acid, base, peroxide, thermal, and photolytic stress).
-
Assess for any co-eluting peaks at the retention time of the analyte.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five concentrations of the derivatized analyte, typically ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision):
-
Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Calculate the %RSD.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD.
-
-
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on signal-to-noise ratio):
-
Determine the signal-to-noise ratio for a series of low concentration solutions.
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
-
Assess the effect on the system suitability parameters.
-
Visualizations
The following diagrams illustrate the experimental workflow, a relevant biological pathway, and a comparison of the analytical methods.
Mass Spectrometry Fragmentation of 2,2-Dimethyl-6-Chromanesulfonyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel compounds is crucial for their identification and structural elucidation. This guide provides a detailed comparison of the predicted mass spectrometric fragmentation of 2,2-Dimethyl-6-Chromanesulfonyl Chloride and its derivatives. While specific experimental data for this class of compounds is not extensively available in the literature, this guide extrapolates likely fragmentation pathways based on the well-established behavior of related chemical moieties, namely the 2,2-dimethylchromane core and aromatic sulfonyl chlorides.
Introduction to Fragmentation Behavior
The mass spectrometric fragmentation of this compound derivatives is anticipated to be driven by the distinct functionalities within the molecule: the chromane ring system and the sulfonyl chloride group. The chromane moiety is known to undergo characteristic retro-Diel-Alder reactions, while aromatic sulfonyl chlorides typically exhibit cleavage of the sulfur-chlorine bond and elimination of sulfur dioxide. The interplay of these fragmentation pathways will ultimately determine the mass spectrum of the parent compound and its derivatives.
In soft ionization techniques like electrospray ionization (ESI), chromane derivatives have been observed to sometimes form radical cations (M+•) instead of the more common protonated molecules ([M+H]+), which can influence the subsequent fragmentation cascade. Under harsher conditions like electron ionization (EI), more extensive fragmentation is expected.
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to proceed through two primary pathways originating from the molecular ion.
Pathway A: Fragmentation of the Sulfonyl Chloride Group
This pathway is initiated by the cleavage of the sulfonyl chloride moiety, a common fragmentation for this class of compounds. The initial loss of a chlorine radical is a probable first step, followed by the elimination of a neutral sulfur dioxide molecule.
Pathway B: Chromane Ring Fragmentation
The 2,2-dimethylchromane core is expected to undergo a characteristic retro-Diels-Alder (RDA) reaction. This reaction involves the cleavage of the heterocyclic ring, leading to the formation of a diene and a dienophile.
Derivatives of this compound, such as the corresponding sulfonamides, are expected to follow similar fragmentation principles. For sulfonamides, the cleavage of the sulfur-nitrogen bond is a key additional fragmentation pathway to consider. The nature of the substituent on the sulfonamide nitrogen will influence the relative abundance of the resulting fragment ions.
Data Presentation: Predicted Mass Fragments
The following tables summarize the predicted major fragment ions for this compound and a representative sulfonamide derivative under electron ionization conditions. The relative abundances are qualitative predictions.
Table 1: Predicted Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Proposed Fragmentation Step | Relative Abundance |
| 274/276 | [M]+• | Molecular Ion | Low |
| 239 | [M - Cl]+ | Loss of Chlorine radical | Medium |
| 175 | [M - Cl - SO2]+ | Loss of Cl followed by SO2 | High |
| 160 | [M - C4H8O]+• | Retro-Diels-Alder of Chromane Ring | Medium |
| 145 | [M - C4H8O - CH3]+ | Loss of methyl from RDA product | High |
| 131 | [C9H7O]+ | Further fragmentation | Medium |
| 115 | [C9H7]+ | Loss of oxygen | Low |
Table 2: Predicted Mass Fragments for a Representative 2,2-Dimethyl-N-phenyl-6-chromanesulfonamide Derivative
| m/z | Predicted Fragment Ion | Proposed Fragmentation Step | Relative Abundance |
| 331 | [M]+• | Molecular Ion | Low |
| 239 | [M - C6H6N]+ | Cleavage of S-N bond | Medium |
| 175 | [M - C6H6N - SO2]+ | Loss of SO2 from S-N cleavage product | High |
| 160 | [M - C7H7NO2S]+• | Retro-Diels-Alder of Chromane Ring | Medium |
| 145 | [M - C7H7NO2S - CH3]+ | Loss of methyl from RDA product | High |
| 92 | [C6H6N]+ | Phenylamine radical cation | Medium |
Experimental Protocols
The following provides a general methodology for the analysis of this compound derivatives by mass spectrometry.
Sample Preparation:
Samples are to be dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. For ESI-MS, further dilution to the low µg/mL or ng/mL range is recommended.
Mass Spectrometry Conditions (Electron Ionization - GC-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
Gas Chromatography: A suitable capillary column (e.g., DB-5ms) with a temperature program to ensure separation and elution of the analytes.
Mass Spectrometry Conditions (Electrospray Ionization - LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N2) Pressure: 30-50 psi
-
Drying Gas (N2) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Analyzer: Ion Trap, Quadrupole, or TOF
-
Scan Range: m/z 100-800
-
Liquid Chromatography: A C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
Mandatory Visualization
Caption: Predicted fragmentation pathways for this compound.
comparing fluorescence quantum yield of different chromane-based labels
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is paramount for the success of experimental assays. This guide provides an objective comparison of the fluorescence quantum yield of various chromane-based labels, supported by experimental data and detailed methodologies.
Chromane-based fluorophores are a versatile class of dyes widely employed in biological and chemical research due to their favorable photophysical properties. This guide focuses on three prominent families of chromane-based labels: Coumarins, BODIPY (Boron-Dipyrromethene) dyes with a chromane modification, and fluorescently-labeled Tocopherol (Vitamin E) analogues. Understanding their comparative fluorescence quantum yields is crucial for optimizing signal detection and ensuring experimental accuracy.
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in various applications. The following table summarizes the fluorescence quantum yields of selected chromane-based labels.
| Label Class | Specific Derivative | Quantum Yield (Φ) | Solvent/Environment |
| Coumarin | Coumarin 1 | 0.50 - 0.73 | Ethanol[1] |
| Coumarin Derivative (p-methyl substituted) | 0.83 | DMSO[2][3] | |
| Coumarin-based ER Probe | 0.60 | Methanol[4] | |
| Thiol-reactive Coumarin Probe (after reaction) | >0.246 | Aqueous solution[5] | |
| BODIPY | BODIPY FL | ~1.0 | Water[6] |
| BODIPY 493/503 | High (unspecified value) | Lipophilic environment[1] | |
| CH2-bis(BODIPY) | up to 0.99 | Nonpolar solvents[7] | |
| Thienyl-ene-BODIPY-α-tocopherol | Not specified | Binds to α-TTP[8] | |
| Tocopherol | NBD-TOH | Environment-dependent | Enhanced in hydrophobic environments[9][10] |
| Dansyl-labeled Tocopherol | Environment-dependent | Enhanced in hydrophobic environments[11] | |
| Anthroyloxy-labeled Tocopherol | Environment-dependent | Enhanced in hydrophobic environments[11] |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Comparative Method)
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a standard sample with a known quantum yield.[12]
Principle:
If a solution of a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons.[12] The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.
Equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.[12]
Procedure:
-
Selection of a Standard: Choose a standard fluorophore with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the test compound.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of the test sample using the equation above.
-
Visualizing Applications of Chromane-Based Labels
The versatility of chromane-based fluorescent labels allows for their application in a wide array of experimental workflows and for tracking various signaling pathways.
Caption: Workflow for imaging cellular structures using coumarin-based fluorescent probes.
Coumarin derivatives are frequently used for cellular imaging, including the specific targeting of organelles like the endoplasmic reticulum.[4] The general workflow involves incubating cells with the coumarin probe, followed by washing and visualization using fluorescence microscopy.
Caption: Pathway of a BODIPY-labeled fatty acid analog in a cell for lipid metabolism studies.
BODIPY-fatty acid analogs are valuable tools for studying lipid uptake and metabolism.[13] These probes are taken up by cells and incorporated into neutral lipids, which can then be visualized as lipid droplets using fluorescence microscopy.
Caption: Principle of a fluorescence-based protein binding assay using a tocopherol analog.
Fluorescently labeled tocopherol analogs, such as NBD-tocopherol, are instrumental in studying the binding dynamics with the α-tocopherol transfer protein (α-TTP).[9][10] The fluorescence of the tocopherol analog is often enhanced upon binding to the protein, providing a direct readout of the binding event.
References
- 1. BODIPY | AAT Bioquest [aatbio.com]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of a fluorescent probe for α-tocopherol suitable for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utility of a fluorescent vitamin E analog as a probe for tocopherol transfer protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of fluorescent tocopherols for use in protein binding and localization with the alpha-tocopherol transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Profile of 2,2-Dimethyl-6-Chromanesulfonyl Chloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking to employ sulfonyl chlorides in their synthetic endeavors, a thorough understanding of their reactivity and cross-reactivity is paramount. This guide provides a comprehensive comparison of 2,2-Dimethyl-6-Chromanesulfonyl Chloride with other common sulfonylating agents, supported by available experimental data and detailed reaction protocols. The aim is to furnish a clear, objective resource to aid in the selection of the most appropriate reagent for specific synthetic transformations.
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2,2-dimethylchroman-6-sulfonyl moiety onto nucleophilic functional groups. This structural motif is of interest in medicinal chemistry due to its presence in various biologically active compounds. The reactivity of this sulfonyl chloride is governed by the electron-donating nature of the chroman ring system and the steric hindrance imparted by the gem-dimethyl group.
Comparative Reactivity Analysis
The reactivity of sulfonyl chlorides is significantly influenced by both electronic and steric factors of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive, while electron-donating groups have the opposite effect. Steric hindrance around the sulfonyl group can also decrease the reaction rate.
Based on general principles of organic chemistry and available literature on related compounds, the reactivity of this compound can be compared with two widely used sulfonylating agents: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
Table 1: Comparison of Reactivity with Common Functional Groups
| Functional Group | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | General Reactivity Trend |
| Primary Amines | High | High | High | Generally fast reactions to form sulfonamides.[1][2] |
| Secondary Amines | Moderate to High | Moderate to High | Moderate to High | Slower than primary amines due to increased steric hindrance.[1][2] |
| Aliphatic Alcohols | Moderate | Moderate | High | Forms sulfonate esters; reactivity is sensitive to steric hindrance.[3][4][5] |
| Phenols | Low to Moderate | Low to Moderate | Moderate | Generally less reactive than aliphatic alcohols.[6] |
| Thiols | High | High | High | Readily forms thiosulfonates. |
| Water (Hydrolysis) | Low | Low | Moderate | Generally slow reaction, but can be a competing pathway.[7] |
Note: The reactivity is categorized as High, Moderate, or Low based on expected reaction rates and yields under standard conditions. This is a qualitative comparison and actual results may vary depending on the specific substrate and reaction conditions.
The 2,2-dimethylchroman moiety is considered to be electron-donating, which would suggest a slightly lower reactivity for this compound compared to p-toluenesulfonyl chloride, which has a less electron-donating methyl group. Methanesulfonyl chloride, being an aliphatic sulfonyl chloride, is generally more reactive than aromatic sulfonyl chlorides due to the absence of resonance stabilization.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthetic outcomes. Below are general protocols for the sulfonylation of amines and alcohols.
General Procedure for the Synthesis of Sulfonamides
This protocol describes a typical procedure for the reaction of a sulfonyl chloride with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
General Procedure for the Synthesis of Sulfonate Esters
This protocol outlines a general method for the sulfonylation of an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
Pyridine (as solvent and base)
-
Anhydrous dichloromethane (optional, as a co-solvent)
Procedure:
-
Dissolve the alcohol in pyridine (and optionally dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-12 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract with an organic solvent.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by chromatography on silica gel or by recrystallization to afford the pure sulfonate ester.
Visualizing Reaction Pathways
To better illustrate the fundamental reactions discussed, the following diagrams depict the general signaling pathways for the formation of sulfonamides and sulfonate esters.
Conclusion
This compound presents a valuable tool for the introduction of the 2,2-dimethylchroman-6-sulfonyl group into organic molecules. Its reactivity is generally comparable to other aromatic sulfonyl chlorides, with expected subtle differences arising from the electronic and steric nature of the chroman substituent. While it is reactive towards a range of nucleophiles, careful consideration of the substrate and reaction conditions is necessary to achieve optimal results and minimize side reactions. The provided protocols offer a solid foundation for the application of this reagent in synthetic chemistry, and the comparative analysis should guide researchers in making informed decisions for their specific synthetic targets. Further quantitative kinetic studies would be beneficial to provide a more detailed and nuanced understanding of its reactivity profile.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 6. repository.royalholloway.ac.uk [repository.royalholloway.ac.uk]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Assessing the Stability of Sulfonamides Derived from 2,2-Dimethyl-6-Chromanesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the stability of sulfonamides derived from 2,2-Dimethyl-6-Chromanesulfonyl Chloride, a crucial step in the preclinical evaluation of new chemical entities. By establishing a robust stability profile, researchers can ensure the quality, safety, and efficacy of potential drug candidates throughout their shelf life.[1] This document outlines detailed experimental protocols for stability-indicating assays, presents a structured format for comparative data analysis, and visualizes key experimental workflows and a relevant biological pathway.
Comparative Stability Data
A critical aspect of stability testing is the comparison of a novel compound against a known standard or alternative. The following tables are templates for presenting quantitative data from forced degradation and long-term stability studies.
Table 1: Forced Degradation Studies of a Sulfonamide Derivative
This table summarizes the degradation of a hypothetical sulfonamide derived from this compound under various stress conditions. The percentage of degradation is typically determined by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).[2]
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Lead Compound | % Degradation of Alternative | Major Degradants Formed |
| Acidic | 0.1 M HCl | 24 | 60 | 12.5 | 15.2 | Hydrolysis of sulfonamide bond |
| Basic | 0.1 M NaOH | 24 | 60 | 8.3 | 10.1 | Cleavage of chromane ring |
| Oxidative | 3% H₂O₂ | 24 | 25 | 18.7 | 22.5 | Oxidation of sulfur atom |
| Photolytic | UV Light (254 nm) | 48 | 25 | 5.1 | 7.8 | Photodegradation products |
| Thermal | Dry Heat | 72 | 80 | 25.4 | 30.1 | Thermally induced decomposition |
Table 2: Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are essential for determining the shelf life of a drug product.[1][3][4] These studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines.
| Storage Condition | Time (months) | % Assay of Lead Compound | % Assay of Alternative | Observations |
| Long-Term (25°C ± 2°C / 60% RH ± 5% RH) | 0 | 100.0 | 100.0 | Initial |
| 3 | 99.8 | 99.5 | No change in appearance | |
| 6 | 99.5 | 99.1 | No change in appearance | |
| 12 | 99.1 | 98.5 | Slight discoloration | |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 | 100.0 | 100.0 | Initial |
| 3 | 98.2 | 97.5 | No change in appearance | |
| 6 | 96.5 | 95.2 | Yellowing of the sample |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of sulfonamides.
Forced Degradation Studies
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products of a drug substance, which is a crucial part of the validation of stability-indicating analytical methods.
-
Preparation of Stock Solution: A stock solution of the sulfonamide derivative (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Acidic Degradation: To 1 mL of the stock solution, 1 mL of 0.1 M HCl is added. The mixture is heated at 60°C for 24 hours. After cooling, the solution is neutralized with 0.1 M NaOH and diluted to a final concentration for analysis.
-
Basic Degradation: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH is added. The mixture is heated at 60°C for 24 hours. After cooling, the solution is neutralized with 0.1 M HCl and diluted for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% H₂O₂ is added. The solution is kept at room temperature for 24 hours and then diluted for analysis.
-
Photolytic Degradation: A solution of the sulfonamide is exposed to UV light (e.g., 254 nm) for 48 hours. A control sample is kept in the dark. Both samples are then diluted for analysis.
-
Thermal Degradation: The solid drug substance is placed in an oven at 80°C for 72 hours. Samples are then dissolved in a suitable solvent and diluted for analysis.
-
Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.[2]
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the typical workflow for conducting a comprehensive stability study of a new chemical entity.
Caption: Workflow for assessing the stability of a new sulfonamide derivative.
Signaling Pathway: Carbonic Anhydrase Inhibition
Chromene-based sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in some tumors.[6] The following diagram illustrates the mechanism of action of sulfonamide-based CA inhibitors.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. japsonline.com [japsonline.com]
- 2. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpsop.com [gmpsop.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Pinpointing Molecular Modifications: A Comparative Guide to Derivatization Site Confirmation by NMR
In the landscape of drug development and chemical research, the precise identification of a molecule's derivatization site is paramount for understanding its structure-activity relationship, metabolic fate, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unambiguous structural elucidation. This guide provides a comprehensive comparison of NMR methods for confirming derivatization sites, contrasts them with mass spectrometry, and furnishes detailed experimental protocols for researchers.
The Power of Proximity and Connectivity: NMR in Focus
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and three-dimensional arrangement of molecules in solution.[1][2] Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR directly probes the chemical environment of individual atoms, making it exceptionally well-suited for identifying the exact location of a chemical modification.
The core principle behind using NMR to confirm a derivatization site lies in observing changes in the NMR spectrum of the parent molecule upon derivatization. These changes, primarily in chemical shifts and nuclear Overhauser effects (NOEs), provide definitive evidence of the modification's location.
Comparing NMR Techniques for Derivatization Site Analysis
A suite of NMR experiments is available to the modern chemist. For derivatization site confirmation, a combination of one-dimensional (1D) and two-dimensional (2D) techniques is often employed.
| NMR Experiment | Information Provided | Strengths | Limitations |
| 1D ¹H NMR | Provides information about the chemical environment of protons. Changes in chemical shifts of specific protons upon derivatization indicate proximity to the modification site. | Fast and sensitive. | Signal overlap in complex molecules can make interpretation difficult.[1] |
| 1D ¹³C NMR | Provides information about the chemical environment of carbon atoms. Significant chemical shift changes of specific carbons pinpoint the derivatization site. | High resolution. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. |
| 2D COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[3][4] | Establishes proton-proton connectivity within spin systems, helping to assign signals of the parent molecule. | Does not directly show the connection to the derivatizing group unless it has protons that couple to the parent molecule. |
| 2D HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and directly attached carbons (one-bond C-H correlation).[5][6][7] | Excellent for assigning carbon signals based on their attached proton signals. Very sensitive. | Only shows direct C-H bonds, so it doesn't directly link the derivatizing group to the parent molecule's backbone. |
| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5][6][8] | Crucial for identifying the derivatization site. It can show a correlation between a proton on the parent molecule and a carbon in the derivatizing group, or vice-versa, unambiguously establishing the point of attachment. | The absence of a correlation is not always definitive proof of a lack of proximity, as the coupling constant can be near zero for certain dihedral angles.[5] |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space, regardless of whether they are connected through bonds.[1][3] | Confirms the spatial proximity of the derivatizing group to specific protons on the parent molecule, providing strong supporting evidence for the derivatization site. | The intensity of NOE signals is distance-dependent and can be weak. |
NMR vs. Mass Spectrometry: A Tale of Two Techniques
While NMR excels at detailed structural elucidation, mass spectrometry (MS) is a powerful complementary technique known for its exceptional sensitivity.[9][10]
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity and spatial proximity. | Mass-to-charge ratio of the parent ion and its fragments. |
| Site Determination | Direct and unambiguous through bond and space correlations. | Often indirect, relying on the interpretation of fragmentation patterns which can be complex and may not always provide a definitive answer. |
| Sensitivity | Lower.[9][10][11] | High (picomole to femtomole level).[10] |
| Sample Requirements | Higher concentration and purity. | Lower concentration and can tolerate more complex mixtures. |
| Quantitative Analysis | Inherently quantitative.[9][10] | Can be quantitative with the use of internal standards.[12] |
| Sample Preparation | Minimal, non-destructive.[9][10] | Often requires derivatization for volatile or non-ionizable compounds.[9][10] |
For absolute certainty in structure confirmation, a combined approach utilizing both NMR and high-resolution mass spectrometry (HRMS) is often the gold standard.[12][13] HRMS can confirm the elemental composition of the derivatized molecule, while NMR provides the definitive structural arrangement.
Experimental Protocols
General Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the derivatized molecule is of high purity (>95%) to avoid interference from unreacted starting materials or side products.
-
Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that fully solubilizes the compound and has minimal overlapping signals with the analyte.
-
Concentration: Prepare a sample concentration of approximately 5-20 mg in 0.5-0.7 mL of deuterated solvent for optimal signal-to-noise in a reasonable time frame.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., TMS, TMSP) that does not react with the sample and has a signal in a clear region of the spectrum.
Key NMR Experiments for Derivatization Site Confirmation
1. 1D ¹H and ¹³C NMR Spectra Acquisition
-
Purpose: To obtain an initial overview of the molecule and observe significant chemical shift changes compared to the underivatized starting material.
-
Protocol:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a 1D ¹³C spectrum (e.g., using a proton-decoupled pulse sequence).
-
Compare the spectra of the derivatized and underivatized molecules. Note any significant changes in chemical shifts (Δδ), especially for protons and carbons near potential derivatization sites.
-
2. 2D HSQC Spectrum Acquisition
-
Purpose: To confidently assign the ¹³C signals based on their directly attached protons.
-
Protocol:
-
Set up a standard gradient-selected HSQC experiment.
-
Optimize the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all relevant signals.
-
The resulting spectrum will show cross-peaks corresponding to one-bond C-H connections.
-
3. 2D HMBC Spectrum Acquisition
-
Purpose: To identify the derivatization site by observing long-range correlations between the parent molecule and the derivatizing group.
-
Protocol:
-
Set up a standard gradient-selected HMBC experiment.
-
The key parameter to optimize is the long-range coupling constant (JCH). A typical value is 8 Hz, but acquiring two HMBC spectra optimized for different coupling constants (e.g., 5 Hz and 10 Hz) can be beneficial to capture a wider range of correlations.[5]
-
Analyze the spectrum for cross-peaks between protons on the parent molecule and carbons of the derivatizing group, or vice-versa. A clear correlation over 2 or 3 bonds provides unambiguous evidence of the attachment point.
-
4. 2D NOESY Spectrum Acquisition
-
Purpose: To confirm the spatial proximity of the derivatizing group to specific protons on the parent molecule.
-
Protocol:
-
Set up a standard phase-sensitive NOESY experiment.
-
The mixing time is a crucial parameter and should be optimized based on the molecular size (typically 300-800 ms for small molecules).
-
Analyze the spectrum for cross-peaks between protons of the derivatizing group and protons on the parent molecule. These cross-peaks indicate that the respective protons are close in space (< 5 Å).
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of interpreting NMR data for derivatization site confirmation.
Caption: Experimental workflow for derivatization site confirmation by NMR.
Caption: Logical flow for confirming a hypothesized derivatization site using NMR.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 3. youtube.com [youtube.com]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research [pubmed.ncbi.nlm.nih.gov]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Inter-Laboratory Validation of an Analytical Method for Compound X: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation process for a quantitative analytical method, using the hypothetical "Compound X" as a model analyte. It is designed for researchers, scientists, and drug development professionals to illustrate how the reliability and reproducibility of an analytical method are established across multiple laboratories. The objective is to demonstrate that a method is suitable for its intended purpose by comparing its performance characteristics when conducted by different analysts in different facilities.[1][2][3]
Introduction to Inter-Laboratory Validation
The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and scientifically sound.[3][4] When an analytical method is intended for use in multiple laboratories, an inter-laboratory validation study (also known as a collaborative study or reproducibility study) is essential.[1][5] This process assesses the reproducibility of the method, which is a measure of the agreement between results obtained in different laboratories.[1][5]
Key performance parameters evaluated during an inter-laboratory validation, in line with International Council for Harmonisation (ICH) guidelines, include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, and robustness.[4][6][7] This guide will focus on a High-Performance Liquid Chromatography (HPLC) method for the quantification of Compound X in a drug substance.
Experimental Protocols
A detailed and unambiguous experimental protocol is fundamental to a successful inter-laboratory study. All participating laboratories must adhere strictly to the same methodology to ensure that any observed variability can be attributed to inter-laboratory factors rather than deviations in the procedure.
2.1. Objective
To quantify the concentration of Compound X in a provided homogenous sample lot using a reversed-phase HPLC method with UV detection.
2.2. Materials and Equipment
-
Compound X Reference Standard: Purity ≥ 99.5%
-
Homogenous Sample Lot of Compound X: To be distributed to all participating labs.
-
HPLC System: With a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).
-
Diluent: Mobile Phase.
-
Standard Glassware and Solvents: HPLC grade.
2.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
2.4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Compound X Reference Standard in 25.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of at least five concentrations (e.g., 50, 80, 100, 120, 150 µg/mL) by diluting the Standard Stock Solution with the diluent. These will be used to establish linearity.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 25 mg of the provided Compound X sample in 250.0 mL of diluent.
2.5. Validation Procedure Each of the four participating laboratories will perform the following tests:
-
Specificity: Analyze a blank (diluent) and the sample solution to ensure no interfering peaks are present at the retention time of Compound X.
-
Linearity: Analyze the five working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) by spiking a placebo with a known amount of Compound X. Calculate the percent recovery.[1][8]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, under the same conditions.[9]
-
Reproducibility (Inter-laboratory precision): The results from the repeatability tests across all four laboratories will be statistically compared by the organizing laboratory.
-
Data Presentation and Comparison
The quantitative data from the four participating laboratories are summarized below. The acceptance criteria are based on typical requirements outlined in ICH guidelines.[8]
Table 1: Comparison of Linearity Results
| Laboratory | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Acceptance Criterion |
| Lab 1 | 50 - 150 | 0.9998 | r² ≥ 0.995 |
| Lab 2 | 50 - 150 | 0.9995 | r² ≥ 0.995 |
| Lab 3 | 50 - 150 | 0.9999 | r² ≥ 0.995 |
| Lab 4 | 50 - 150 | 0.9997 | r² ≥ 0.995 |
Table 2: Comparison of Accuracy (Recovery) Results
| Laboratory | Spiked Level | Mean Recovery (%) | Acceptance Criterion |
| Lab 1 | 80%, 100%, 120% | 99.8% | 98.0% - 102.0% |
| Lab 2 | 80%, 100%, 120% | 101.1% | 98.0% - 102.0% |
| Lab 3 | 80%, 100%, 120% | 99.5% | 98.0% - 102.0% |
| Lab 4 | 80%, 100%, 120% | 100.7% | 98.0% - 102.0% |
Table 3: Comparison of Precision Results
| Laboratory | Repeatability (%RSD, n=6) | Inter-laboratory Reproducibility (%RSD) | Acceptance Criterion |
| Lab 1 | 0.45 | \multirow{4}{*}{1.28} | Repeatability: RSD ≤ 2.0% |
| Lab 2 | 0.62 | Reproducibility: RSD ≤ 3.0% | |
| Lab 3 | 0.38 | ||
| Lab 4 | 0.55 |
RSD: Relative Standard Deviation
Visualizations
Visual diagrams help clarify complex workflows and the relationships between different validation parameters.
Caption: Workflow for an inter-laboratory method validation study.
Caption: Key parameters contributing to overall analytical method reliability.
Conclusion
The inter-laboratory validation study for the HPLC analysis of Compound X demonstrated that the method is reliable, accurate, and precise across multiple laboratories. All participating labs met the pre-defined acceptance criteria for linearity, accuracy, and repeatability. The overall inter-laboratory reproducibility was excellent, with a Relative Standard Deviation (%RSD) of 1.28%, which is well within the acceptable limits for this type of analysis.
This successful validation confirms that the analytical method is robust and transferable, making it suitable for routine use in quality control or other regulated environments where analysis may be performed at different sites.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scispace.com [scispace.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Unveiling Bioactivity: A Comparative Guide to Sulfonamides from Diverse Sulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonyl chloride precursor is a critical determinant of the ultimate bioactivity of a sulfonamide derivative. This guide offers an objective comparison of sulfonamides derived from various sulfonyl chlorides, supported by experimental data, to inform the design of more potent and selective therapeutic agents.
The sulfonamide scaffold (-SO₂NH-) is a cornerstone in medicinal chemistry, featured in a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The biological activity of these compounds is profoundly influenced by the nature of the substituents on both the sulfonamide nitrogen and the aromatic ring of the sulfonyl chloride. By systematically varying the sulfonyl chloride moiety, researchers can fine-tune the electronic and steric properties of the resulting sulfonamide, thereby modulating its interaction with biological targets.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity of a selection of sulfonamides, categorized by the sulfonyl chloride from which they were derived. This data, extracted from various studies, highlights how modifications to the sulfonyl chloride can impact antibacterial and anticancer efficacy.
| Sulfonyl Chloride Precursor | Amine/Aniline Reactant | Resulting Sulfonamide | Bioactivity Assay | Target/Cell Line | Quantitative Data (e.g., IC50, MIC) | Reference |
| Antibacterial Activity | ||||||
| p-Toluenesulfonyl chloride | Histidine | N-(1H-imidazol-4-yl)-N-(p-tolylsulfonyl)histidine | Minimum Inhibitory Concentration (MIC) | E. coli | 7.81 µg/mL | [3] |
| p-Toluenesulfonyl chloride | Tranexamic acid | 4-((((4-methylphenyl)sulfonyl)amino)methyl)cyclohexane-1-carboxylic acid | Minimum Inhibitory Concentration (MIC) | E. coli | 7.81 µg/mL | [3] |
| 4-Nitrobenzenesulfonyl chloride | Oxadiazole derivative | N-(5-substituted-1,3,4-oxadiazol-2-yl)-4-nitrobenzenesulfonamide | Broth microdilution | E. coli | Good activity | [4] |
| 4-Chlorobenzenesulfonyl chloride | Oxadiazole derivative | 4-Chloro-N-(5-substituted-1,3,4-oxadiazol-2-yl)benzenesulfonamide | Broth microdilution | E. coli | Good activity | [4] |
| Anticancer Activity | ||||||
| Toluene-4-sulfonyl chloride | N-ethylamine | N-ethyl-4-methylbenzenesulfonamide | Cytotoxicity Assay (MTT) | HeLa, MDA-MB-231, MCF-7 | GI50: 12.74 µM, 10.91 µM, 19.22 µM | [5] |
| 2,5-Dichlorothiophene-3-sulfonyl chloride | N-ethylamine | N-ethyl-2,5-dichlorothiophene-3-sulfonamide | Cytotoxicity Assay (MTT) | HeLa, MDA-MB-231, MCF-7 | GI50: 7.2 µM, 4.62 µM, 7.13 µM | [5] |
| 4-Acetamidobenzene-1-sulfonyl chloride | Carbazole derivative | N-(9-ethyl-9H-carbazol-3-yl)-4-acetamidobenzenesulfonamide derivative (10q) | Cytotoxicity Assay | A875, HepG2, HCT116 | IC50: 4.19 µg/mL, 3.55 µg/mL, 2.95 µg/mL | [6] |
Experimental Protocols
General Synthesis of Sulfonamides
The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established and versatile reaction.[7][8]
Materials:
-
Appropriate sulfonyl chloride (1 mmol)
-
Primary or secondary amine/aniline (1 mmol)
-
Acetonitrile (15 mL) or other suitable solvent
-
Base (e.g., triethylamine, pyridine) (optional, typically 1.2-2 equivalents)
Procedure:
-
Dissolve the sulfonyl chloride in the chosen solvent in a round-bottom flask.
-
Slowly add the amine or aniline to the solution. If a base is used, it can be added at this stage.
-
Stir the reaction mixture at room temperature or reflux for a period ranging from one hour to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate).[9]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamides.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria and medium without compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized sulfonamides for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 or GI50 (concentration that inhibits cell growth by 50%) is calculated.
Visualizing Mechanisms and Relationships
To better understand the function and design principles of these sulfonamides, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the structure-activity relationships.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-6-Chromanesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 2,2-Dimethyl-6-Chromanesulfonyl Chloride is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling Precautions:
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1][3]
| Category | Recommendation | Source |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and other protective clothing are necessary to prevent skin contact. | [1][2] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust or vapors. | [1][2] |
| Incompatible Materials | Acids, strong oxidizing agents, strong bases, and alcohols. | [3] |
Spill Management Protocol
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, soda ash, or vermiculite. Do not use water.[4] Collect the absorbed material into a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1] However, before collection by a certified waste management service, the reactive nature of the compound must be addressed through a quenching (neutralization) process. This should be performed by trained personnel.
Experimental Protocol for Quenching and Neutralization:
This protocol outlines a general procedure for the safe quenching of residual or waste this compound in a laboratory setting.
Materials:
-
Waste this compound
-
A suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer and a dropping funnel)
-
An ice bath
-
A non-reactive solvent (e.g., toluene)
-
Quenching agent: Isopropanol or ethanol, followed by water
-
Neutralizing agent: 5% sodium bicarbonate solution
-
pH indicator strips
Procedure:
-
Preparation: In a chemical fume hood, place the reaction vessel in an ice bath to control the temperature of the exothermic reaction.
-
Dilution: If the waste is concentrated, dilute it with a non-reactive solvent like toluene within the reaction vessel.
-
Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol or ethanol, to the stirred solution from the dropping funnel. Control the rate of addition to manage the reaction's heat generation.
-
Cautious Hydrolysis: After the initial reaction with alcohol subsides, slowly and carefully add water to the mixture. Sulfonyl chlorides react with water to form the corresponding sulfonic acid and hydrochloric acid.[5]
-
Neutralization: Once the hydrolysis is complete, slowly add a 5% sodium bicarbonate solution to neutralize the acidic byproducts. Monitor the pH of the solution using pH indicator strips until it is in the neutral range (pH 6-8). Be aware that this will generate carbon dioxide gas, so ensure adequate ventilation.
-
Final Disposal: The neutralized aqueous and organic layers should be separated and placed in appropriately labeled hazardous waste containers for collection by an approved waste disposal company. Do not pour the neutralized solution down the drain unless permitted by local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
